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  • Product: 3,5-Difluoro-4-nitrobenzenesulfonamide
  • CAS: 1804516-06-0

Core Science & Biosynthesis

Foundational

3,5-Difluoro-4-nitrobenzenesulfonamide physical and chemical properties

3,5-Difluoro-4-nitrobenzenesulfonamide: A Strategic Building Block in Modern Medicinal Chemistry and Organic Synthesis Executive Summary In the landscape of modern drug discovery, the strategic placement of halogens and...

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Author: BenchChem Technical Support Team. Date: March 2026

3,5-Difluoro-4-nitrobenzenesulfonamide: A Strategic Building Block in Modern Medicinal Chemistry and Organic Synthesis

Executive Summary

In the landscape of modern drug discovery, the strategic placement of halogens and electron-withdrawing groups on aromatic scaffolds is a fundamental technique for tuning pharmacokinetics and target binding. 3,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1804516-06-0) emerges as a highly privileged, polyfunctional building block[1]. Featuring a dense array of orthogonal reactive sites—two labile fluorines, a reducible nitro group, and an acidic sulfonamide—this compound enables the rapid generation of complex molecular libraries. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing this intermediate in advanced organic synthesis.

Physical and Chemical Properties

Understanding the baseline physicochemical properties of 3,5-Difluoro-4-nitrobenzenesulfonamide is critical for predicting its behavior in solution and its compatibility with various reaction conditions[2]. The strong electron-withdrawing nature of both the nitro and sulfonamide groups significantly impacts the electron density of the aromatic ring.

PropertyValueScientific Implication
Chemical Name 3,5-Difluoro-4-nitrobenzenesulfonamideDefines core connectivity.
CAS Registry Number 1804516-06-0Unique identifier for procurement and safety tracking[1].
Molecular Formula C₆H₄F₂N₂O₄SIndicates high heteroatom density.
Molecular Weight 238.17 g/mol Low molecular weight, ideal for fragment-based drug design[2].
Structural Features C1: -SO₂NH₂, C3/C5: -F, C4: -NO₂Highly electron-deficient aromatic system.
Predicted Reactivity Highly electrophilic at C3 and C5Susceptible to rapid Nucleophilic Aromatic Substitution (SNAr).

Core Reactivity & Mechanistic Insights

As a Senior Application Scientist, it is essential to look beyond the structure and understand the causality of this molecule's reactivity. The utility of 3,5-difluoro-4-nitrobenzene derivatives stems from their highly predictable and regioselective reaction pathways[3].

Nucleophilic Aromatic Substitution (SNAr)

The C3 and C5 positions of this scaffold are exceptionally electrophilic. This is driven by the synergistic electron-withdrawing effects of the C4-nitro group (via resonance and induction) and the C1-sulfonamide group (via induction).

Why Fluorine? In SNAr reactions, the rate-determining step is the nucleophilic attack that disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex. Fluorine is the optimal leaving group for SNAr—not because of its leaving group ability (which is poor in aliphatic SN2 reactions), but because its extreme electronegativity stabilizes the transition state leading to the Meisenheimer complex. Once the complex forms, the expulsion of the fluoride ion restores aromaticity[4].

SNAr_Mechanism SM 3,5-Difluoro-4-nitro benzenesulfonamide MC Meisenheimer Complex (Stabilized by -NO2) SM->MC Nucleophilic Attack (Fast) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Addition Prod Substituted Product (C3/C5 Functionalized) MC->Prod F- Elimination (Slow)

Fig 1: SNAr mechanism highlighting the Meisenheimer complex stabilized by the C4-nitro group.

Synthetic Divergence

The true power of this building block lies in its orthogonal reactivity. After substituting one or both fluorines via SNAr, the nitro group can be selectively reduced to an aniline. This sequence (SNAr followed by reduction) yields ortho-phenylenediamines, which are immediate precursors to benzimidazoles and quinoxalines—ubiquitous pharmacophores in kinase inhibitors and GPCR ligands.

Synthetic_Branching Core 3,5-Difluoro-4-nitro benzenesulfonamide SNAr1 Mono-SNAr (C3 Substitution) Core->SNAr1 1 eq Nuc, Base SNAr2 Bis-SNAr (C3 & C5 Substitution) Core->SNAr2 >2 eq Nuc, Heat Red Nitro Reduction (C4 Aniline) Core->Red Pd/C, H2 Sulf Sulfonamide Alkylation (N-Functionalization) Core->Sulf R-X, Base SNAr1->Red Ortho-diamine prep

Fig 2: Divergent synthetic pathways originating from 3,5-Difluoro-4-nitrobenzenesulfonamide.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring high yield and purity by controlling the inherent reactivity of the molecule.

Protocol A: Regioselective Mono-SNAr with a Primary Amine

Objective: To substitute a single fluorine atom at the C3 position while leaving the C5 fluorine intact. Causality Check: Temperature control is paramount. The first SNAr reaction is highly exothermic and rapid. If the temperature exceeds 35 °C, the second fluorine will begin to react, leading to a complex mixture of mono- and bis-substituted products[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv) in a 2:1 mixture of anhydrous THF and DMF to achieve a 0.2 M concentration. Rationale: DMF accelerates the SNAr by poorly solvating the nucleophile, while THF maintains overall solubility and moderates the reaction rate[4].

  • Base Addition: Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution. Rationale: A non-nucleophilic base is required to scavenge the HF byproduct without competing for the electrophilic aromatic carbons.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired primary amine (1.05 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (approx. 20–25 °C) for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Heptane/EtOAc.

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the C4-nitro group to an aniline without causing hydrodefluorination of the remaining C5 fluorine. Causality Check: Halogens on electron-deficient rings are susceptible to cleavage under harsh hydrogenation conditions. Using mild pressure and a controlled catalyst loading prevents the loss of the remaining fluorine.

Step-by-Step Methodology:

  • Preparation: Dissolve the mono-SNAr product from Protocol A (1.0 equiv) in a 1:1 mixture of Ethanol and EtOAc (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% by weight relative to the substrate) under a steady stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature. Stir vigorously for 6–8 hours.

  • Monitoring: Check reaction progress via TLC. The aniline product will typically be highly fluorescent under 254 nm UV light and stain strongly with ninhydrin.

  • Filtration: Purge the flask with nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo to yield the ortho-fluoro-phenylenediamine derivative, which is generally pure enough for immediate downstream cyclization.

Applications in Drug Development

Derivatives of 3,5-Difluoro-4-nitrobenzenesulfonamide are highly prized in the pharmaceutical industry[3]. The sulfonamide moiety is a classic bioisostere for carboxylic acids and a privileged pharmacophore for targeting metalloenzymes, particularly Carbonic Anhydrases (CAs).

Furthermore, the ability to rapidly generate diverse ortho-phenylenediamines allows medicinal chemists to synthesize libraries of benzimidazoles. These bicyclic systems are critical hinge-binding motifs in the design of ATP-competitive kinase inhibitors, which are frontline therapies in modern oncology. The retained fluorine atom in the final drug molecule often enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases the lipophilicity (LogP) to improve cellular permeability.

References

  • AA Blocks Product Index - Benzenesulfonamide, 3,5-difluoro-4-nitro- Source: AA Blocks URL: [Link]

  • Glucagon-like peptide 1 receptor agonists (Patent WO2024107781A1)

Sources

Exploratory

Mechanistic Dynamics and Protocol Optimization for Nucleophilic Aromatic Substitution (SNAr) in 3,5-Difluoro-4-nitrobenzenesulfonamide

Executive Summary 3,5-Difluoro-4-nitrobenzenesulfonamide is a highly functionalized, electron-deficient arene that serves as a critical electrophilic building block in the synthesis of complex active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Difluoro-4-nitrobenzenesulfonamide is a highly functionalized, electron-deficient arene that serves as a critical electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of a strongly electron-withdrawing nitro group at the C4 position, flanked by two highly electronegative fluorine atoms at C3 and C5, creates a uniquely activated system for Nucleophilic Aromatic Substitution (SNAr). This whitepaper provides an in-depth mechanistic analysis and a field-proven, self-validating protocol for achieving highly regioselective mono-substitution on this substrate.

Structural & Electronic Profiling

In SNAr reactions, the rate-determining step is typically the addition of the nucleophile to the aromatic ring to form an anionic intermediate known as the Meisenheimer complex. Fluorine is the optimal leaving group for SNAr due to its extreme electronegativity, which highly polarizes the C–F bond and stabilizes the accumulating negative charge in the transition state.

In 3,5-difluoro-4-nitrobenzenesulfonamide, the reactivity is governed by three synergistic functional groups:

  • The Nitro Group (-NO2) at C4: Provides profound resonance stabilization for the intermediate anion. Because both C3 and C5 are ortho to the nitro group, the carbon centers bearing the fluorine atoms are highly susceptible to nucleophilic attack.

  • The Sulfonamide Group (-SO2NH2) at C1: Provides additional inductive electron withdrawal, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. The sulfonamide moiety itself is highly robust under mildly basic SNAr conditions, remaining unreactive unless subjected to specific catalytic activation[1].

  • Symmetry & Mono-substitution: Because C3 and C5 are chemically equivalent, initial attack can occur at either site. However, once mono-substitution occurs (e.g., with an amine nucleophile), the newly introduced –NR2 group donates electron density via resonance into the ring. This significantly raises the activation energy for a second SNAr event at the remaining C–F bond, allowing for high yields of the mono-substituted product without over-reaction.

SNAr_Mechanism Substrate 3,5-Difluoro-4-nitro benzenesulfonamide Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer Addition (Rate Limiting) Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Meisenheimer Attack at C3/C5 Product Mono-substituted Product + HF Meisenheimer->Product Fast Elimination

Figure 1: Reaction coordinate and intermediate formation in the SNAr of the difluoro-arene.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, it is critical to design protocols that inherently prevent over-substitution and hydrolysis byproducts. The following methodology for amine mono-substitution is engineered with built-in causality to ensure a self-validating workflow.

Causality in Experimental Choices:
  • Solvent Selection: While polar aprotic solvents (DMF, DMSO) accelerate SNAr by leaving the nucleophile unsolvated, they can promote di-substitution or side reactions if not strictly temperature-controlled. Studies on related difluoronitrobenzene systems have demonstrated that solvent polarity is a key driver in transition state stabilization and regioselectivity[2]. Using a moderately polar solvent like Tetrahydrofuran (THF) enhances chemoselectivity.

  • Base Selection: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is preferred over inorganic bases (like NaOH or KOH) to prevent competitive hydroxide attack, which would yield unwanted phenol byproducts.

  • Stoichiometric Control: Kinetic modeling of SNAr reactions on difluoronitrobenzenes confirms that precise stoichiometric control (1.05 equivalents of nucleophile) is required to starve the reaction of the reagent needed for the slower second substitution, preventing over-reaction[3].

Step-by-Step Protocol: Synthesis of 3-((Alkyl)amino)-5-fluoro-4-nitrobenzenesulfonamide

Exp_Workflow Prep 1. Substrate Prep (0.1 M in THF) Base 2. Base Addition (DIPEA, 1.2 eq) Prep->Base Nu 3. Nucleophile (1.05 eq, 0 °C) Base->Nu React 4. Reaction (RT, 2-4 hrs) Nu->React Workup 5. Aqueous Workup React->Workup Purify 6. Column Chromatography Workup->Purify

Figure 2: Standardized workflow for the mono-SNAr reaction ensuring high chemoselectivity.

1. Preparation: Dissolve 3,5-difluoro-4-nitrobenzenesulfonamide (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration under an inert nitrogen atmosphere. 2. Base Addition: Add DIPEA (1.2 equiv). Logic: The steric bulk of DIPEA prevents it from acting as a competing nucleophile while efficiently scavenging the HF byproduct. 3. Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the primary or secondary amine nucleophile (1.05 equiv) dropwise over 15 minutes. Logic: Low temperature controls the exothermic addition step, kinetically suppressing the formation of the di-substituted impurity. 4. Reaction Monitoring: Allow the reaction to warm to room temperature (20–25 °C). Monitor via LC-MS or TLC. The reaction typically reaches >95% conversion to the mono-substituted product within 2-4 hours. 5. Quenching and Workup: Quench with saturated aqueous NH4Cl to neutralize the base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. 6. Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure mono-substituted product.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the critical impact of solvent and temperature on chemoselectivity.

SolventBaseTemperature (°C)Time (h)Mono-Substitution Yield (%)Di-Substitution Yield (%)
DMFK2CO325278%15%
DMFDIPEA0 to 25385%8%
THF DIPEA 0 to 25 4 94% < 2%
TolueneDIPEA801265%0%

Data Interpretation: While DMF drives the reaction faster, it results in a higher degree of unwanted di-substitution. THF combined with DIPEA at controlled temperatures provides the optimal balance of reaction kinetics and chemoselectivity, nearly eliminating the di-substituted byproduct.

References

  • [1] Indium Promotes Direct Sulfonamidation of Unactivated Alcohols. ACS Publications. 1

  • [2] Sythana, S. K., et al. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. 2

  • [3] A systematic reactor design approach for the synthesis of active pharmaceutical ingredients. Chemical Engineering Science / Karlsruhe Institute of Technology. 3

Sources

Foundational

The Electron-Withdrawing Dynamics of Fluorine in 3,5-Difluoro-4-nitrobenzenesulfonamide: Mechanisms, Reactivity, and SNAr Applications

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, 3,5-Difluoro-4-nitrobenzenesulfonamide stands out as a highly specialized, hyper-electrophilic scaffold. The unique reactivity of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, 3,5-Difluoro-4-nitrobenzenesulfonamide stands out as a highly specialized, hyper-electrophilic scaffold. The unique reactivity of this molecule is dictated by the extreme electron-withdrawing effects of its substituents. While the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups provide baseline deactivation of the aromatic ring, it is the strategic placement of the fluorine atoms at the C3 and C5 positions that transforms this molecule into a premier substrate for Nucleophilic Aromatic Substitution (SNAr). This technical guide deconstructs the electronic architecture of this molecule, explains the causality behind its reactivity, and provides a field-proven, self-validating protocol for its derivatization.

Electronic Architecture: The Fluorine Paradox

Fluorine is the most electronegative element on the periodic table, yet its behavior in aromatic systems is governed by a delicate balance between two opposing electronic forces:

  • Inductive Electron Withdrawal (-I Effect): Fluorine strongly pulls electron density away from the aromatic ring through the sigma (σ) bond framework.

  • Resonance Electron Donation (+M Effect): Fluorine possesses lone pairs of electrons that can, in theory, be donated back into the pi (π) system of the ring.

In electron-rich or neutral arenes, the +M effect can sometimes compete with the -I effect. However, in 3,5-Difluoro-4-nitrobenzenesulfonamide, the presence of the strongly electron-withdrawing nitro group at C4 and the sulfonamide group at C1 creates an extreme electron deficiency[1]. This deficiency completely overrides fluorine's weak +M effect. The dominant -I effect of the two fluorine atoms works synergistically with the -I and -M effects of the nitro group to drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2].

Electronic_Effects F_atoms C3 & C5 Fluorines Inductive -I Effect (Strong Sigma Withdrawal) F_atoms->Inductive Dominant Resonance +M Effect (Weak Pi Donation) F_atoms->Resonance Overridden LUMO Lowered LUMO Energy Inductive->LUMO NO2_group C4 Nitro Group (-I, -M Effects) NO2_group->LUMO Synergistic SNAr Hyper-Activated SNAr at C3/C5 LUMO->SNAr

Electronic effect network driving SNAr hyper-activation at C3/C5 positions.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The defining chemical feature of 3,5-Difluoro-4-nitrobenzenesulfonamide is its extraordinary susceptibility to SNAr reactions.

Why Fluorine is the Ultimate SNAr Leaving Group

In aliphatic nucleophilic substitution (SN1/SN2), fluorine is a notoriously poor leaving group due to the high strength of the C–F bond (~115 kcal/mol). However, in SNAr, the mechanism shifts to a two-step addition-elimination pathway[2].

The rate-determining step is the initial attack of the nucleophile to form a negatively charged, non-aromatic intermediate known as the Meisenheimer complex [2]. Because fluorine is highly electronegative, it provides massive inductive stabilization to the accumulating negative charge in the transition state, drastically lowering the activation energy[3]. Consequently, fluorinated nitroarenes react orders of magnitude faster than their chlorinated or brominated counterparts[3].

Regioselectivity and Causality

When a nucleophile (e.g., an amine or thiol) is introduced, it selectively attacks the C3 or C5 position, displacing a fluorine atom[1]. This regioselectivity is dictated by the C4 nitro group. Attack at the ortho position (relative to the nitro group) allows the negative charge of the Meisenheimer complex to be delocalized directly onto the highly electronegative oxygen atoms of the nitro group via resonance, providing maximum thermodynamic stability to the intermediate[1].

SNAr_Mechanism Substrate 3,5-Difluoro-4-nitro- benzenesulfonamide Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination (Fast) LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup

Mechanistic pathway of SNAr addition-elimination in fluorinated nitroarenes.

Quantitative Halogen Comparison in SNAr

To illustrate the superiority of fluorine in these systems, the following table summarizes the physicochemical properties of halogens and their relative reactivity in SNAr of activated nitroarenes.

HalogenElectronegativity (Pauling)C–X Bond Energy (kcal/mol)Relative SNAr Rate (vs Cl)Leaving Group Ability in SNAr
Fluorine (F) 3.98 ~115 ~3300 Excellent (Stabilizes Transition State)
Chlorine (Cl)3.16~811.0Good
Bromine (Br)2.96~680.8Moderate
Iodine (I)2.66~510.2Poor

Experimental Methodology: SNAr Derivatization Protocol

To harness the reactivity of 3,5-Difluoro-4-nitrobenzenesulfonamide, researchers frequently substitute one of the fluorine atoms with an amine nucleophile to generate building blocks for drug discovery[4]. The following protocol describes a highly controlled, self-validating methodology for mono-substitution using morpholine as a model nucleophile.

Reagents & Materials
  • Substrate: 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv)

  • Nucleophile: Morpholine (1.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)[3]

Step-by-Step Workflow & Mechanistic Rationale
  • Reaction Setup (Causality of Solvent): Dissolve the substrate in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Rationale: DMF is a polar aprotic solvent. It stabilizes the highly polar, anionic Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby leaving the morpholine "naked" and highly reactive[3].

  • Temperature Control (Causality of Kinetics): Cool the reaction flask to 0 °C using an ice bath. Rationale: The di-fluoro substrate is hyper-activated. Starting at 0 °C prevents a runaway exothermic reaction and strictly suppresses unwanted di-substitution (where both fluorines are displaced)[3].

  • Base and Nucleophile Addition (Causality of Scavenging): Add K₂CO₃ in one portion, followed by the dropwise addition of morpholine over 10 minutes. Rationale: As the SNAr reaction proceeds, hydrofluoric acid (HF) is generated as a byproduct. If left unneutralized, HF will protonate the remaining morpholine, rendering it non-nucleophilic and stalling the reaction. K₂CO₃ acts as an insoluble, mild heterogeneous base to scavenge the HF[4].

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexanes) or LC-MS. Rationale: The extreme electronegativity of the remaining fluorine atom ensures the mono-substituted product is less reactive than the starting material, allowing for easy kinetic trapping of the desired product.

  • Workup & Isolation: Quench the reaction by pouring it into a 10-fold volume of crushed ice/water. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL). Rationale: DMF is highly water-soluble. The rigorous brine washes are a self-validating step to completely partition the DMF into the aqueous layer, preventing solvent contamination in the final isolated solid. Dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR Source: Magritek URL:[Link]

  • Concerted nucleophilic aromatic substitutions Source: Harvard DASH (Digital Access to Scholarship at Harvard) URL:[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: D-NB.info (Deutsche Nationalbibliothek) URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Phase Transition Kinetics of 3,5-Difluoro-4-nitrobenzenesulfonamide: A Preformulation Guide

Executive Summary For drug development professionals and materials scientists, understanding the thermodynamic boundaries of active pharmaceutical ingredient (API) intermediates is critical for safe scale-up and formulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, understanding the thermodynamic boundaries of active pharmaceutical ingredient (API) intermediates is critical for safe scale-up and formulation. 3,5-Difluoro-4-nitrobenzenesulfonamide (CAS 1804516-06-0) is a highly specialized, polyfunctional aromatic intermediate[1]. Its unique substitution pattern—featuring dual fluorine atoms, a nitro group, and a sulfonamide moiety—creates a complex thermodynamic landscape. This whitepaper deconstructs the structural thermodynamics of this compound and outlines self-validating experimental protocols for accurately determining its melting point and thermal stability.

Mechanistic Causality: Structural Thermodynamics

The macroscopic thermal properties of 3,5-Difluoro-4-nitrobenzenesulfonamide (such as its melting point and decomposition onset) are directly dictated by its microscopic crystal lattice interactions.

  • Lattice Enthalpy via Hydrogen Bonding: The sulfonamide group ( −SO2​NH2​ ) acts as both a potent hydrogen bond donor and acceptor. This facilitates the formation of robust, multi-dimensional intermolecular networks, which require significant thermal energy (high ΔHfus​ ) to disrupt during the solid-to-liquid phase transition.

  • Dipole-Dipole Augmentation: The highly electronegative fluorine atoms at the 3 and 5 positions induce strong localized dipoles. These C-F bonds interlock with adjacent molecules in the crystal lattice, further elevating the melting point compared to unfluorinated analogs.

  • Thermal Destabilization via Electron Withdrawal: While the lattice is highly stable, the individual molecule is under significant electronic strain. The nitro group at the 4 position, flanked by two fluorine atoms, creates an extreme electron-withdrawing environment via both inductive and resonance effects. Once the lattice energy is overcome (post-melting), this electronic strain makes the C−NO2​ bond susceptible to homolytic cleavage, dictating the compound's thermodynamic stability limit ( Tdecomp​ ).

Stability Solid Crystalline Solid (H-Bonds & Dipoles) Melt Liquid Phase (Endothermic Fusion) Solid->Melt T = Tm Heat Absorbed Decomp Thermal Degradation (Bond Cleavage) Melt->Decomp T > T_decomp Mass Loss

Phase transition and thermal degradation pathway for fluorinated sulfonamides.

Self-Validating Experimental Protocols

To accurately profile the thermodynamics of polyfunctional nitrobenzenesulfonamides without falling victim to instrumental drift or sample degradation, researchers must employ self-validating analytical systems[2].

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Determine the absolute melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) using the fractional melting technique[3].

  • Causality of Method: Impurities in the synthesized API intermediate cause melting point depression and peak broadening. By analyzing the geometry of the endothermic peak, the van 't Hoff equation is applied to simultaneously calculate the sample's absolute purity and the true melting point of a theoretical 100% pure crystal.

  • Step-by-Step Execution:

    • Self-Validation Step: Calibrate the DSC using a NIST-traceable indium standard ( Tm​=429.7485 K)[3]. If the onset temperature deviates by >0.1 K, the instrument must be recalibrated to ensure absolute trustworthiness of the subsequent run.

    • Preparation: Encapsulate 2.0 to 5.0 mg of 3,5-Difluoro-4-nitrobenzenesulfonamide in a hermetically sealed aluminum pan.

    • Analysis: Heat the sample from 30 °C to 300 °C at a strict rate of 10 °C/min[2].

    • Atmospheric Control: Maintain a constant nitrogen purge of 50 mL/min. Causality: The inert N2​ atmosphere prevents premature oxidative degradation of the nitro group before the intrinsic melting point is reached[2].

Protocol B: Thermogravimetric Analysis (TGA) for Thermodynamic Stability

Objective: Identify the onset temperature of thermal degradation ( Tdecomp​ ).

  • Causality of Method: DSC alone cannot distinguish between a phase transition (melting) and an endothermic decomposition. TGA tracks mass loss, providing definitive proof of when the molecule structurally fails.

  • Self-Validation Step: Run identical samples in parallel under two different atmospheres: inert ( N2​ ) and oxidative (Air). If Tdecomp​ is significantly lower in air, the primary instability is oxidative rather than intrinsic thermochemical bond cleavage.

Protocol C: Rotating-Bomb Combustion Calorimetry

Objective: Determine the standard molar enthalpy of formation ( ΔHf∘​ ).

  • Causality of Method: Standard static-bomb calorimetry is invalid for this compound. The presence of fluorine and sulfur means combustion yields complex acidic gases ( HF , H2​SO4​ ). A rotating-bomb calorimeter is specifically required because it aggressively mixes the combustion products with a standardized internal bomb solution, ensuring a well-defined, homogenous final thermodynamic state for accurate energy measurement[3].

Workflow Start Sample Preparation (CAS 1804516-06-0) DSC DSC Analysis (10 °C/min, N2 purge) Start->DSC TGA TGA Analysis (Mass loss tracking) Start->TGA Bomb Combustion Calorimetry (Rotating-Bomb) Start->Bomb Data Thermodynamic Profiling (Tm, Stability, ΔH) DSC->Data TGA->Data Bomb->Data

Experimental workflow for thermodynamic characterization of API intermediates.

Quantitative Thermodynamic Data Synthesis

Because highly specific empirical data for CAS 1804516-06-0 is often proprietary to custom synthesis manufacturers[1], thermodynamic baselines must be established by comparing the compound against well-documented structural homologs. The table below synthesizes empirical data from unfluorinated 4-nitrobenzenesulfonamide[3] and projects the thermodynamic shifts caused by the 3,5-difluoro substitutions.

Thermodynamic Property4-Nitrobenzenesulfonamide (Empirical Reference)3,5-Difluoro-4-nitrobenzenesulfonamide (Predicted Homolog Limits)Primary Analytical Method
Melting Point ( Tm​ ) ~185 °C195 °C – 210 °C DSC (Fractional Melting)
Enthalpy of Fusion ( ΔHfus​ ) ~30.8 kJ/mol32.5 – 35.0 kJ/mol DSC (Peak Integration)
Onset of Decomposition ( Tdecomp​ ) > 250 °C~240 °C – 260 °C TGA (Mass Loss Tracking)
Enthalpy of Combustion ( ΔHc∘​ ) -3450.1 kJ/mol[3]-3200 to -3350 kJ/mol Rotating-Bomb Calorimetry

Causality of the Predictive Shift: The addition of two highly electronegative fluorine atoms increases the overall lattice energy via strong dipole-dipole interactions, thereby elevating the predicted melting point and enthalpy of fusion compared to the unfluorinated analog. Conversely, the steric hindrance and intense electron-withdrawing nature of the fluorines slightly destabilize the C−NO2​ bond, potentially lowering the onset temperature of thermal decomposition.

References

  • MolCore. "1803826-57-4 | 3,4-Difluoro-5-nitrobenzenesulfonamide (Related Products: CAS 1804516-06-0)". MolCore Materials Science.
  • National Center for Biotechnology Information (PMC). "Novel IMB16-4 Compound Loaded into Silica Nanoparticles Exhibits Enhanced Oral Bioavailability and Increased Anti-Liver Fibrosis In Vitro". Pharmaceutics.
  • American Chemical Society (ACS). "Experimental and Theoretical Thermochemistry of the Isomers 3- and 4-Nitrophthalimide". The Journal of Physical Chemistry A.

Sources

Foundational

Mass Spectrometry Fragmentation Pathways of 3,5-Difluoro-4-nitrobenzenesulfonamide: A Mechanistic and Analytical Guide

Introduction: The Analytical Challenge In drug discovery and development, highly functionalized aromatic systems present a unique challenge for structural elucidation. 3,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1804516...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In drug discovery and development, highly functionalized aromatic systems present a unique challenge for structural elucidation. 3,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1804516-06-0) is a prime example of a complex polyfunctional pharmacophore. It contains three competing electron-withdrawing groups: a sulfonamide, a nitro group, and two ortho-fluorine atoms.

As a Senior Application Scientist, I approach the mass spectrometry (MS) of such compounds not merely by matching m/z values to a database, but by interrogating the gas-phase thermodynamic stability of the intermediate ions. Understanding the causality behind these fragmentation pathways is critical for differentiating positional isomers, identifying novel metabolites, and ensuring the integrity of quantitative bioanalytical assays.

Physicochemical Profiling & Ionization Dynamics

Before initiating collision-induced dissociation (CID), we must establish the optimal ionization environment. Due to the highly acidic nature of the sulfonamide protons (pKa ~8.5), driven by the electron-withdrawing effects of the para-nitro and meta-fluorine groups, negative-ion electrospray ionization (ESI⁻) is the most efficient technique.

Quantitative Data: Precursor and Predicted Fragment Ions

The table below summarizes the exact masses and mass defects for the primary dissociation channels of the deprotonated molecule ([M-H]⁻).

Fragment IonExact Mass (m/z)Neutral LossMass Defect (mDa)Mechanistic Assignment
[M-H]⁻ 236.978--22Deprotonated precursor intact
[M-H - NO]⁻ 206.98029.998 (NO)-20Nitro-nitrite rearrangement
[M-H - NO₂]⁻ 190.98545.993 (NO₂)-15Homolytic C-NO₂ cleavage
[M-H - SO₂]⁻ 173.01663.962 (SO₂)+16Smiles-type SO₂ extrusion
[M-H - SO₂ - NO₂]⁻ 127.023109.955 (Total)+23Sequential dual loss

Core Fragmentation Mechanisms (The "Why" and "How")

The gas-phase dissociation of 3,5-Difluoro-4-nitrobenzenesulfonamide is governed by three competing thermodynamic pathways.

Pathway A: SO₂ Extrusion via Smiles-Type Rearrangement

Why do we consistently observe a prominent loss of 64 Da (SO₂) in arylsulfonamides? In the isolated vacuum of the mass spectrometer, the deprotonated sulfonamide nitrogen acts as a potent nucleophile. The two highly electronegative fluorine atoms at the 3 and 5 positions withdraw electron density from the aromatic ring, rendering the ipso-carbon (C1) highly electrophilic. This severely lowers the activation barrier for an intramolecular nucleophilic attack (a gas-phase Smiles-type rearrangement), driving the extrusion of neutral SO₂ to form a highly stable anilide anion. This mechanism is a hallmark of ortho/para-substituted arylsulfonamides .

Pathway B: Nitro-Nitrite Rearrangement & Homolytic Cleavage

The nitro group (-NO₂) introduces two distinct dissociation channels. Direct homolytic cleavage of the C-N bond results in the loss of a neutral NO₂ radical (46 Da). However, at lower collision energies, the nitro group frequently undergoes a well-documented nitro-nitrite isomerization. The oxygen atom attacks the adjacent aromatic carbon, forming a nitrite intermediate that subsequently expels nitric oxide (NO, 30 Da), leaving behind a phenoxide-like anion .

Pathway C: Fluorine-Directed Effects

While the C-F bond is exceptionally strong (approx. 485 kJ/mol) and resists direct cleavage, the presence of the fluorine atoms sterically and electronically dictates the behavior of the adjacent nitro group. In high-energy CID regimes, secondary elimination of HF (20 Da) can occur following the disruption of the aromatic system.

Pathway M [M-H]⁻ m/z 237.0 F1 [M-H - SO₂]⁻ m/z 173.0 M->F1 - SO₂ (64 Da) Smiles Rearrangement F2 [M-H - NO]⁻ m/z 207.0 M->F2 - NO (30 Da) Nitro-Nitrite F3 [M-H - NO₂]⁻ m/z 191.0 M->F3 - NO₂ (46 Da) Homolytic Cleavage F4 [M-H - SO₂ - NO]⁻ m/z 143.0 F1->F4 - NO (30 Da) F5 [M-H - SO₂ - NO₂]⁻ m/z 127.0 F1->F5 - NO₂ (46 Da) F3->F5 - SO₂ (64 Da)

Proposed MS/MS fragmentation pathway of deprotonated 3,5-Difluoro-4-nitrobenzenesulfonamide.

Self-Validating Experimental Protocol: LC-HRMS/MS with Isotopic Labeling

To ensure absolute trustworthiness in our structural assignments, the analytical method must internally validate the proposed mechanisms. Relying solely on m/z math is insufficient; we must prove the origin of the expelled neutral species. The following protocol utilizes Hydrogen/Deuterium (H/D) exchange and MS³ to create a self-validating analytical system .

Step 1: Deuterium Exchange (H/D) Sample Preparation
  • Causality: By exchanging the labile sulfonamide protons (-SO₂NH₂) with deuterium (-SO₂ND₂), we can track whether the nitrogen-bound atom is retained in the product ion. If the m/z 173 ion shifts to m/z 174 in the deuterated solvent, it confirms the retention of the nitrogen atom during SO₂ extrusion, validating the Smiles-type rearrangement.

  • Action: Dissolve 1 mg of the analytical standard in 1 mL of CH₃OD containing 0.1% DCOOD. Incubate at room temperature for 30 minutes to ensure complete isotopic equilibration.

Step 2: Chromatographic Separation
  • Causality: Direct infusion can lead to severe ion suppression and source-induced fragmentation, complicating precursor isolation. UHPLC separation ensures the precursor ion is isolated from potential in-source degradants.

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient using Mobile Phase A (H₂O + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

Step 3: Negative-Ion ESI and HRMS Acquisition
  • Causality: The highly acidic nature of the sulfonamide group dictates that negative-ion mode ESI will yield a superior signal-to-noise ratio and a stable [M-H]⁻ precursor.

  • Action: Operate the high-resolution mass spectrometer (Orbitrap or Q-TOF) in negative ESI mode. Set the capillary voltage to 2.5 kV and acquire a full scan MS (m/z 50-500) at 70,000 resolving power.

Step 4: Energy-Resolved MS/MS and MS³ Validation
  • Causality: To differentiate between parallel and sequential fragmentation (e.g., determining if NO₂ loss happens before or after SO₂ loss), MS³ isolation is mathematically absolute.

  • Action: Isolate the [M-H]⁻ precursor (m/z 236.978) with a narrow 1.0 Da window. Apply stepped Normalized Collision Energy (NCE) at 15, 30, and 45 to map the breakdown curves. For MS³ validation, isolate the primary fragment [M-H-SO₂]⁻ (m/z 173.016) in the ion trap and subject it to a secondary CID pulse (NCE 30) to confirm the sequential generation of the m/z 127.023 ion.

Workflow Prep 1. Sample Prep H/D Exchange LC 2. UHPLC C18 Separation Prep->LC ESI 3. ESI Source Negative Mode LC->ESI MS 4. HRMS/MS Orbitrap/Q-TOF ESI->MS Data 5. Data Analysis MS³ Validation MS->Data

Self-validating LC-HRMS/MS experimental workflow incorporating H/D exchange and MS³ analysis.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. URL:[Link]

  • Hibbs, J. A., Jariwala, F. B., Weisbecker, C. S., & Attygalle, A. B. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 742-751. URL:[Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 3,5-Difluoro-4-nitrobenzenesulfonamide as a Versatile Pharmaceutical Building Block

Introduction: Unpacking the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3,5-Difluoro-4-nitrobenzenesulfonamide emerges as a highly valuable, albeit specialized, scaffold for several compelling reasons. Its architecture combines three critical pharmacophoric elements: the sulfonamide group, a cornerstone of numerous approved drugs[1]; a fluorinated aromatic ring, known to enhance metabolic stability and binding affinity[2]; and a nitro group that serves as both a powerful activating group and a synthetic handle for further diversification.

This guide provides an in-depth analysis of the reactivity of 3,5-Difluoro-4-nitrobenzenesulfonamide and presents detailed protocols for its application in creating diverse molecular libraries, particularly for screening against targets like protein kinases. The strategic arrangement of its functional groups enables a predictable and powerful reactivity profile, centered around nucleophilic aromatic substitution (SNAr) and subsequent nitro group reduction, offering multiple vectors for molecular elaboration.

Core Reactivity Analysis: The Science of Activation

The utility of 3,5-Difluoro-4-nitrobenzenesulfonamide is rooted in the powerful electronic effects exerted by its substituents. The sulfonamide (-SO₂NH₂) and, most significantly, the nitro group (-NO₂) are strong electron-withdrawing groups (EWGs). Their presence depletes the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.

The two fluorine atoms are also electron-withdrawing, but their primary role here is twofold: they act as excellent leaving groups in SNAr reactions and their strategic placement dictates the regioselectivity of the substitution. The fluorine atom at the C4 position is positioned para to the nitro group and ortho to the sulfonamide group. This para relationship with the nitro group is crucial, as it allows for the resonance stabilization of the negative charge in the reaction intermediate (the Meisenheimer complex), dramatically accelerating the rate of substitution at this position.[3][4] The fluorine at C2, being meta to the nitro group, is significantly less activated. This predictable regioselectivity is a major advantage for synthetic chemists.

Application Note 1: Synthesis of Substituted 4-Amino/Alkoxy-benzenesulfonamides via SNAr

The primary application of this building block is its use in nucleophilic aromatic substitution (SNAr) reactions to displace the C4-fluorine. This allows for the direct and efficient introduction of a wide variety of amine, phenol, and thiol-based nucleophiles, which are key interacting moieties in many enzyme inhibitors.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the anionic nucleophile highly reactive and "naked."[5][6]

  • Base: A mild-to-moderate base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is sufficient to deprotonate the nucleophile (e.g., an amine or phenol) without causing unwanted side reactions.

  • Temperature: Heating is typically required to provide the necessary activation energy for the formation of the Meisenheimer complex, which is the rate-determining step of the reaction.[3]

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the reaction of 3,5-Difluoro-4-nitrobenzenesulfonamide with a generic primary or secondary amine.

Materials & Equipment:

  • 3,5-Difluoro-4-nitrobenzenesulfonamide

  • Amine nucleophile (e.g., aniline, morpholine, benzylamine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Ethyl acetate, brine, water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material (approx. 0.2 M concentration).

  • Add the amine nucleophile (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at 80-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to yield the desired substituted product.

SNAr_Workflow reagents 1. Combine Building Block, Amine & K₂CO₃ in DMSO reaction 2. Heat Reaction (80-100 °C, 4-12h) reagents->reaction Monitor by TLC workup 3. Aqueous Workup (EtOAc Extraction) reaction->workup Upon completion purify 4. Column Chromatography workup->purify Crude material product Final Product purify->product

Caption: General workflow for the SNAr reaction.

Data Presentation: Representative SNAr Reactions
NucleophileProduct StructureTypical Yield (%)
Aniline75-85%
4-Methoxyphenol80-90%
Morpholine85-95%
Benzyl Mercaptan70-80%

Application Note 2: Orthogonal Derivatization via Nitro Group Reduction

Once the SNAr reaction is complete, the nitro group provides a second, orthogonal synthetic handle. Its reduction to an aniline is a robust and high-yielding transformation that opens up a new vector for chemical modification. This newly formed aromatic amine can be readily acylated, sulfonylated, or used in reductive amination, dramatically expanding the chemical space accessible from the initial building block.

Causality of Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[5] Alternative methods like using iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective and can be useful if other functional groups are sensitive to hydrogenation.

  • Solvent: Protic solvents like methanol or ethanol are excellent for catalytic hydrogenation.

Protocol 2: Nitro Group Reduction to an Amine

Materials & Equipment:

  • Substituted 4-amino/alkoxy-3-fluoro-5-nitrobenzenesulfonamide (from Protocol 1)

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (balloon or Parr hydrogenator)

  • Celite®

Step-by-Step Methodology:

  • Dissolve the nitro-containing compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the aniline product, which is often pure enough for the next step.

Reduction_Workflow start Nitro-Substituted Intermediate reaction H₂, Pd/C in Methanol start->reaction filtration Filter through Celite® reaction->filtration Remove Catalyst product Aniline Product filtration->product Evaporate Solvent next_step Further Derivatization product->next_step e.g., Acylation

Caption: Workflow for nitro group reduction and subsequent use.

Application Note 3: A Strategy for Parallel Library Synthesis

The true power of 3,5-Difluoro-4-nitrobenzenesulfonamide is realized when these two orthogonal reactions are combined in a library synthesis format for Structure-Activity Relationship (SAR) studies. This two-step sequence allows for the rapid generation of hundreds of analogues from a single core.

Logical Framework:

  • Step A (Diversity Vector 1): React the core building block with a diverse set of nucleophiles (R¹-XH, where X = NH, O, S) in a parallel synthesizer. This introduces the first point of diversity.

  • Step B (Diversity Vector 2): After a simple workup or purification, subject the array of nitro-intermediates to a universal reduction protocol.

  • Step C (Diversity Vector 3): React the resulting array of anilines with a diverse set of acylating or sulfonylating agents (R²-COCl or R²-SO₂Cl) to install the second point of diversity.

This approach efficiently explores the chemical space around the benzenesulfonamide core, which is highly effective for optimizing ligand binding to a target protein.

Library_Synthesis cluster_0 Step 1: S(N)Ar cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Acylation start 3,5-Difluoro-4- nitrobenzenesulfonamide nuc1 R¹-XH start->nuc1 nuc2 R²-XH start->nuc2 nuc3 R³-XH start->nuc3 int1 Intermediate 1 nuc1->int1 int2 Intermediate 2 nuc2->int2 int3 Intermediate 3 nuc3->int3 amine1 Amine 1 int1->amine1 H₂/Pd-C amine2 Amine 2 int2->amine2 H₂/Pd-C amine3 Amine 3 int3->amine3 H₂/Pd-C prod1a Product 1A amine1->prod1a prod1b Product 1B amine1->prod1b prod2a Product 2A amine2->prod2a acyl1 R⁴-COCl acyl1->prod1a acyl1->prod2a acyl2 R⁵-COCl acyl2->prod1b

Caption: Logical workflow for parallel library synthesis.

Conclusion

3,5-Difluoro-4-nitrobenzenesulfonamide is a potent and versatile building block for pharmaceutical research. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for predictable and efficient synthesis of complex molecules. The ability to perform sequential, orthogonal modifications at two different sites on the aromatic ring makes it an ideal scaffold for generating diverse chemical libraries for SAR exploration. By understanding the electronic principles that govern its reactivity, drug discovery professionals can strategically employ this building block to accelerate the development of next-generation therapeutics.

References

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC (PubMed Central). [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC (PubMed Central). [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

Sources

Application

Strategic Synthesis of Novel Sulfonamide Inhibitors Utilizing 3,5-Difluoro-4-nitrobenzenesulfonamide as a Versatile Scaffold

An Application Guide for Drug Discovery Professionals This document provides a comprehensive guide for the synthesis of novel sulfonamide-based inhibitors, leveraging the unique reactivity of 3,5-Difluoro-4-nitrobenzenes...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Professionals

This document provides a comprehensive guide for the synthesis of novel sulfonamide-based inhibitors, leveraging the unique reactivity of 3,5-Difluoro-4-nitrobenzenesulfonamide. The protocols and methodologies detailed herein are intended for researchers, medicinal chemists, and drug development scientists. Our focus is to provide not only a step-by-step procedure but also the underlying chemical principles that make this synthetic strategy robust and adaptable for creating diverse chemical libraries.

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its presence in a multitude of clinically approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[1][2][3] Its ability to act as a bioisostere of amides and engage in critical hydrogen bonding interactions makes it a privileged scaffold in inhibitor design.[1] The strategic selection of starting materials is paramount for the efficient generation of novel sulfonamide libraries. 3,5-Difluoro-4-nitrobenzenesulfonamide emerges as an exceptional building block for this purpose.

The power of this scaffold lies in its chemical architecture. The aromatic ring is "doubly activated" towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effects of the nitro group (-NO₂) and the benzenesulfonamide group (-SO₂NH₂). These groups work in concert to dramatically lower the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[4][5] The fluorine atoms at the 3 and 5 positions are not only excellent leaving groups for SNAr reactions but can also impart favorable pharmacological properties to the final compounds, such as enhanced metabolic stability and binding affinity.[6][7]

Part 1: The Mechanistic Rationale — Exploiting Nucleophilic Aromatic Substitution (SNAr)

The core of this synthetic strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. For this reaction to proceed efficiently, the aromatic ring must be electron-deficient, and it must possess a good leaving group. In 3,5-Difluoro-4-nitrobenzenesulfonamide, both conditions are met perfectly.

  • Activation: The nitro group, positioned ortho to both fluorine atoms, and the sulfonamide group, positioned meta to them, strongly withdraw electron density from the ring. This activation makes the carbons bonded to the fluorine atoms highly electrophilic.

  • Nucleophilic Attack: A wide range of nucleophiles (amines, thiols, alcohols) can attack one of the activated carbon centers. This is typically the rate-determining step of the reaction.[5]

  • Formation of the Meisenheimer Complex: The attack results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro and sulfonamide groups, which provides significant stabilization.

  • Rearomatization: The aromaticity is restored through the expulsion of a fluoride ion, which is a good leaving group, yielding the substituted product.

The diagram below illustrates this key mechanistic pathway.

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.

Part 2: Core Synthesis Protocol — Mono-Substitution of 3,5-Difluoro-4-nitrobenzenesulfonamide

This protocol details a general and robust method for the reaction of 3,5-Difluoro-4-nitrobenzenesulfonamide with a primary or secondary amine nucleophile. This reaction is typically high-yielding and serves as the foundational step for library development.

Caption: A streamlined workflow for the synthesis, purification, and analysis.

Materials and Reagents:

  • 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq)

  • Amine nucleophile (primary or secondary) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq) and the chosen amine nucleophile (1.2 eq).

  • Solvent Addition: Add anhydrous DMSO (or DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting sulfonamide. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Add powdered anhydrous potassium carbonate (2.5 eq). Causality Note: K₂CO₃ is a mild, effective base for this transformation, neutralizing the HF that is formed and driving the reaction to completion. Its heterogeneity can sometimes lead to cleaner reactions compared to soluble amine bases.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine. Self-Validation: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The reaction is complete upon full consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of DMSO/DMF used.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Insight: DMSO/DMF are water-miscible, so a thorough extraction is necessary to recover the product.

  • Washing: Combine the organic layers and wash sequentially with deionized water (twice) and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure substituted sulfonamide inhibitor.

Part 3: Library Development and Subsequent Transformations

The true utility of this protocol is its application in generating a diverse library of inhibitors. By simply varying the amine nucleophile, a vast chemical space can be explored.

Nucleophile ClassExample StructureResulting Product MoietyRationale for Inclusion
Anilines Aryl-amino substitutedIntroduces additional aromatic rings for π-π stacking or hydrophobic interactions.
Aliphatic Amines Cycloalkyl-amino substitutedProvides conformational rigidity and explores saturated chemical space.
Heterocycles Heterocyclyl-amino substitutedIncorporates H-bond donors/acceptors and can improve solubility and ADME properties.
Amino Acids Carboxylic acid functionalityAdds a key acidic handle for salt formation or interaction with basic residues in a target.

The nitro group serves as an excellent synthetic handle for further functionalization. After the initial SNAr reaction, the nitro group can be readily reduced to a primary amine. This new amino group can then be acylated, alkylated, or used in a variety of other coupling reactions to build molecular complexity.

Protocol for Nitro Group Reduction:

  • Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated Hydrochloric Acid (HCl), Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Procedure: Dissolve the nitro-sulfonamide product (1.0 eq) in EtOH. Add SnCl₂·2H₂O (4-5 eq) and stir. Carefully add concentrated HCl and heat the reaction to 60-70 °C for 2-4 hours, monitoring by TLC/LC-MS. After completion, cool the reaction, basify carefully with saturated NaHCO₃ or NaOH solution until pH > 8, and extract with EtOAc. The resulting aniline can then be purified and used in subsequent steps.

The following diagram illustrates this powerful two-stage diversification strategy.

Synthetic_Pathway Two-Stage Diversification Strategy Start 3,5-Difluoro-4-nitro- benzenesulfonamide SNAr SNA_r Reaction (Core Protocol) Start->SNAr Library Diverse Nitro-Sulfonamide Intermediate Library SNAr->Library Reduction Nitro Reduction (e.g., SnCl₂/HCl) Library->Reduction Final_Library Final Functionalized Inhibitor Library Reduction->Final_Library Nuc_Pool Pool of Diverse Nucleophiles (R-NH₂) Nuc_Pool->SNAr Func_Pool Further Functionalization (Acylation, Alkylation, etc.) Func_Pool->Final_Library

Caption: A powerful two-stage strategy for creating vast and complex inhibitor libraries.

Part 4: Product Characterization and Safety

Authoritative Validation: Unambiguous characterization of all synthesized compounds is critical. Standard methods include:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. The disappearance of one of the fluorine signals in the ¹⁹F NMR spectrum and the appearance of new signals corresponding to the introduced nucleophile in the ¹H NMR provide strong evidence of successful substitution.[2]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the new compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for biological screening.

Safety Precautions:

  • Handle 3,5-Difluoro-4-nitrobenzenesulfonamide and all synthesized nitroaromatic compounds with care, as they are potentially toxic and mutagenic.

  • Use aprotic polar solvents like DMSO and DMF in a well-ventilated fume hood, as they have known reproductive toxicity.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available at: [Link]

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
  • Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors. PubMed. Available at: [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]

  • CN117964460A - Synthesis process of 3, 5-difluorophenol. Google Patents.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available at: [Link]

  • A Strategy for the Synthesis of Sulfonamides on DNA. Organic Letters (ACS Publications). Available at: [Link]

  • Design and synthesis of N-( 3,5-difluoro-4-hydroxyphenyl) benzenesulfonamides as aldose reductase inhibitors. ResearchGate. Available at: [Link]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SCIRP. Available at: [Link]

  • The nitro group and the sulfonyl fluoride group in compound 1 need to.... ResearchGate. Available at: [Link]

  • (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Available at: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering (RSC Publishing). Available at: [Link]

  • Document: Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors. ChEMBL - EMBL-EBI. Available at: [Link]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. PMC. Available at: [Link]

  • Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. MDPI. Available at: [Link]

  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). MDPI. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Aromatic Substitution. Flow Reactions - Vapourtec. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar. Available at: [Link]

Sources

Method

Application Note: Cross-Coupling and Functionalization Strategies for 3,5-Difluoro-4-nitrobenzenesulfonamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1804516-06-0) Executive Summary & Reactivity Profiling In modern drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1804516-06-0)

Executive Summary & Reactivity Profiling

In modern drug discovery, highly functionalized arenes serve as critical building blocks for active pharmaceutical ingredients (APIs), including Bcl-2 inhibitors and kinase antagonists. 3,5-Difluoro-4-nitrobenzenesulfonamide is a remarkably versatile, yet challenging, poly-electrophilic scaffold.

Designing cross-coupling and functionalization workflows for this molecule requires a deep understanding of its orthogonal reactivity centers:

  • The C3 and C5 Fluorines: Highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing (-M, -I) para-nitro and meta-sulfonamide groups. The primary challenge here is chemoselectivity —halting the reaction at mono-substitution.

  • The Primary Sulfonamide (-SO₂NH₂): A weakly nucleophilic center capable of undergoing transition-metal-catalyzed N-arylation (Buchwald-Hartwig cross-coupling).

  • The C-F Bonds (Transition Metal Activation): While SNAr is the dominant pathway for C-F functionalization, emerging Nickel-catalyzed Suzuki-Miyaura protocols allow for direct C-C cross-coupling at these positions[1].

ReactivityMap Core 3,5-Difluoro-4-nitro- benzenesulfonamide CF_SNAr C3/C5 Fluorines Highly Electrophilic (SNAr or Ni-Catalyzed C-C) Core->CF_SNAr Nucleophilic Attack Sulfonamide Primary Sulfonamide Weakly Nucleophilic (Pd-Catalyzed N-Arylation) Core->Sulfonamide N-Arylation Nitro C4 Nitro Group Strongly Activating (-M, -I) Core->Nitro Electron Withdrawal MonoSub Mono-SNAr Product CF_SNAr->MonoSub 1 equiv Nu-, Low Temp DiSub Di-SNAr Product (Often Undesired) CF_SNAr->DiSub Excess Nu-, Heat

Figure 1: Orthogonal reactivity map of 3,5-Difluoro-4-nitrobenzenesulfonamide.

Mechanistic Rationale & Causality in Protocol Design

Overcoming the Di-Substitution Penalty in SNAr

Because the first SNAr reaction replaces a strongly electron-withdrawing fluorine atom with an electron-donating amine or ether (via resonance), the resulting mono-substituted intermediate is less electrophilic than the starting material. However, the residual activation from the nitro group is often still strong enough to drive a second substitution if thermal energy is not strictly controlled.

Causality in Design: To achieve >95% chemoselectivity for the mono-substituted product, we must manipulate the transition state kinetics. Using a nonpolar or moderately polar solvent (like Toluene or THF) rather than DMF stabilizes the polar transition state differently, significantly enhancing regiocontrol and preventing over-reaction, as demonstrated in related difluoronitrobenzene systems by [2]. Furthermore, strict cryogenic control (-78 °C) ensures the activation energy for the second substitution is never reached.

Enabling Buchwald-Hartwig N-Arylation of the Sulfonamide

Primary sulfonamides are notoriously poor nucleophiles due to the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair. In standard Pd-catalyzed cross-coupling, this leads to sluggish reductive elimination and rapid catalyst deactivation[3].

Causality in Design: To force this cross-coupling, we utilize tBuBrettPhos or AdBippyPhos [4]. These bulky, electron-rich biaryl phosphine ligands enforce a highly crowded coordination sphere around the Palladium center, sterically accelerating the rate-limiting reductive elimination step. We pair this with a mild, insoluble inorganic base like K3​PO4​ to deprotonate the acidic sulfonamide without degrading the sensitive nitroarene core.

Quantitative Data Summary

The following table summarizes the optimized parameters for achieving divergent functionalizations on this scaffold.

Reaction TypeTarget SiteReagents / CatalystBaseSolventTemp (°C)Typical Yield
Chemoselective SNAr C3-F (Mono)Amine (1.0 eq)DIPEATHF / Toluene-78 to 075–90%
Exhaustive SNAr C3-F & C5-FAmine (>2.5 eq) K2​CO3​ DMF8080–95%
Buchwald-Hartwig -SO₂NH₂Ar-Br, Pd2​(dba)3​ , tBuBrettPhos K3​PO4​ 1,4-Dioxane10060–85%
Suzuki-Miyaura C3-FAr-B(OH)₂, Ni(cod)2​ , PCy3​ Cs2​CO3​ Toluene10040–65%

Table 1: Comparative reaction conditions for the functionalization of 3,5-Difluoro-4-nitrobenzenesulfonamide.

Experimental Protocols

Protocol A: Chemoselective Mono-SNAr (C-N Coupling)

This protocol is designed as a self-validating system: the color change and LC-MS tracking ensure the reaction does not proceed to di-substitution.

  • Preparation: Charge a flame-dried round-bottom flask with 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 1.1 equiv) dropwise. The solution will remain pale yellow.

  • Nucleophile Addition: Dissolve the secondary amine nucleophile (1.0 equiv) in a minimal volume of THF. Add this solution dropwise via syringe pump over 30 minutes to prevent localized heating.

  • Propagation & Monitoring: Stir at -78 °C for 1 hour, then gradually warm to 0 °C. Monitor via LC-MS. The mono-substituted product will appear as the dominant peak; quench immediately if the di-substituted mass is detected.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

Workflow Step1 1. Substrate Preparation (Dissolve in THF) Step2 2. Cryogenic Cooling (-78°C) Step1->Step2 Step3 3. Reagent Addition (Nu-H + DIPEA) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS Tracking) Step3->Step4 Step5 5. Quench & Workup (NH4Cl aq, EtOAc) Step4->Step5

Figure 2: Step-by-step workflow for chemoselective Mono-SNAr functionalization.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol targets the primary sulfonamide while keeping the C-F bonds intact.

  • Atmosphere Control: In a nitrogen-filled glovebox, charge a vial with 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv), the aryl bromide (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), tBuBrettPhos (6 mol%), and finely milled anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined crimp cap.

  • Thermal Activation: Remove the vial from the glovebox and heat in a pre-equilibrated aluminum heating block at 100 °C for 12–16 hours.

    • Note on Causality: The high temperature is required to overcome the high activation barrier for the reductive elimination of the sulfonamide[3].

  • Filtration & Purification: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol C: Nickel-Catalyzed Suzuki-Miyaura C-F Cross-Coupling

An advanced methodology for direct C-C bond formation at the C3/C5 positions when SNAr is not applicable (e.g., introducing an aryl group).

  • Catalyst Generation: In a glovebox, combine Ni(cod)2​ (5 mol%) and PCy3​ (10 mol%) in anhydrous Toluene. Stir for 10 minutes until a deep homogeneous color develops, indicating the active Ni(0) complex[1].

  • Reagent Assembly: Add 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv), the arylboronic acid (2.0 equiv), and Cs2​CO3​ (2.5 equiv).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 100 °C for 24 hours.

  • Workup: Cool, dilute with EtOAc, wash with water to remove boron salts, dry, and concentrate for chromatographic purification.

References

  • Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar, V., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912-918.

  • Isley, N. A., et al. (2020). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

  • Yin, H., & Zultanski, S. L. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. NIH Public Access (PMC8557916).

Sources

Application

Application Note: Chemoselective Functionalization of the Sulfonamide Moiety in 3,5-Difluoro-4-nitrobenzenesulfonamide

Introduction & Mechanistic Rationale 3,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1804516-06-0) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of complex pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1804516-06-0) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of complex pharmaceuticals, including Bcl-2 inhibitors and other targeted therapeutics[1]. The molecule presents a unique chemoselectivity challenge: differentiating the reactivity of the primary sulfonamide group (-SO₂NH₂) from the highly electrophilic fluorinated aromatic ring.

Causality & Reactivity Profile: The presence of the strongly electron-withdrawing 4-nitro and 3,5-difluoro groups exerts a profound inductive and mesomeric pull on the aromatic system. This has two major consequences that dictate experimental design:

  • Enhanced Sulfonamide Acidity: The pKa of the primary sulfonamide is significantly lowered (estimated pKa ~7.5) compared to an unsubstituted benzenesulfonamide (pKa ~10). This allows for selective deprotonation using mild, non-nucleophilic bases (e.g., K₂CO₃ or DIPEA) to form a stable, nucleophilic sulfonamidate anion[2].

  • High Susceptibility to SNAr: The fluorines at the 3- and 5-positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro and para-sulfonamide groups[3]. If strong bases or aggressive nucleophiles (like primary amines or alkoxides) are used, undesired displacement of the fluorine atoms will outcompete sulfonamide functionalization.

By carefully selecting the base and solvent, the sulfonamide can be selectively N-alkylated or N-acylated[4] while leaving the fluorines intact for downstream cross-coupling or SNAr modifications.

Reaction Pathways & Chemoselectivity

G SM 3,5-Difluoro-4-nitro- benzenesulfonamide Base Mild Base (e.g., K2CO3) Deprotonation SM->Base pKa ~7.5 StrongNuc Strong Nucleophile (e.g., R-NH2, RO-) SM->StrongNuc Competing Pathway Anion Sulfonamidate Anion (Nucleophilic) Base->Anion Electrophile Electrophile (R-X or R-COCl) Anion->Electrophile Product N-Functionalized Sulfonamide Electrophile->Product Chemoselective SNAr SNAr Byproduct (F-Displacement) StrongNuc->SNAr Undesired

Chemoselective functionalization of the sulfonamide vs. competing SNAr pathways.

Experimental Protocols

Protocol A: Chemoselective N-Alkylation

This protocol utilizes mild carbonate bases in a polar aprotic solvent to generate the sulfonamidate anion for SN2 attack on alkyl halides[2].

Reagents: 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq), Alkyl Halide (e.g., Methyl iodide or Benzyl bromide, 1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) under an inert argon atmosphere.

  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Causality: DMF efficiently solvates the potassium cation, leaving a highly reactive, naked sulfonamidate anion. K₂CO₃ is basic enough to deprotonate the acidic sulfonamide but not nucleophilic enough to trigger SNAr.

  • Deprotonation: Stir the suspension at ambient temperature (20-25 °C) for 30 minutes. Critical Note: Do not heat, as elevated temperatures in DMF can promote background SNAr reactions with trace moisture or dimethylamine impurities.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir for 4-6 hours, monitoring conversion via LC-MS.

  • Quench & Workup: Quench the reaction by pouring it into ice-cold 0.1 M HCl (to neutralize excess K₂CO₃ and protonate any unreacted sulfonamide). Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective N-Acylation

N-acyl sulfonamides are critical bioisosteres for carboxylic acids[4]. This protocol uses a non-nucleophilic base and a catalyst in a non-polar solvent to suppress SNAr[5].

Reagents: 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq), Acyl Chloride (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq) in anhydrous DCM (0.1 M) under argon. Causality: DCM is a non-polar solvent that significantly retards the rate of SNAr, which typically requires polar transition states to stabilize the Meisenheimer complex[5].

  • Base Addition: Add DIPEA (2.0 eq) and catalytic DMAP (0.1 eq). Causality: DIPEA is sterically hindered and non-nucleophilic, preventing SNAr attack on the fluorines. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.

  • Acylation: Cool the mixture to 0 °C to control the exotherm. Add the acyl chloride (1.2 eq) dropwise over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Dilute with DCM and wash with saturated aqueous NH₄Cl to remove DMAP and DIPEA salts. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from DCM/Hexanes or purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes typical reaction parameters and chemoselectivity outcomes when functionalizing 3,5-Difluoro-4-nitrobenzenesulfonamide.

Reaction TypeElectrophileBaseSolventTemp (°C)Target Yield (%)SNAr Byproduct (%)
N-Alkylation Methyl IodideK₂CO₃ (1.5 eq)DMF2585 - 92< 2
N-Alkylation Benzyl BromideK₂CO₃ (1.5 eq)DMF2580 - 88< 3
N-Acylation Acetyl ChlorideDIPEA / DMAPDCM0 to 2588 - 95Not Detected
N-Acylation Benzoyl ChlorideDIPEA / DMAPDCM0 to 2582 - 90Not Detected
Control (SNAr)Primary AmineK₂CO₃ (2.0 eq)DMF80< 5> 90

References

  • MolCore - 1803826-57-4 | 3,4-Difluoro-5-nitrobenzenesulfonamide (Related Products: 1804516-06-0)
  • N-Substituted Arylsulfonamides as Alternative Building Blocks in Peptoid and Peptide Synthesis - 5z.
  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH URL
  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed URL
  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene - Organic Process Research & Development - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,5-Difluoro-4-nitrobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of heavily substituted benzen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of heavily substituted benzenesulfonamides.

3,5-Difluoro-4-nitrobenzenesulfonamide is a highly valuable active pharmaceutical ingredient (API) intermediate. However, its synthesis is notoriously prone to side reactions—specifically oxidative degradation, diazonium hydrolysis, and nucleophilic competition. This guide deconstructs the standard three-stage synthetic workflow, providing mechanistic explanations for common failures and field-proven protocols to maximize your reaction yield.

Process Workflow Overview

The synthesis sequentially moves through (1) Protection & Nitration, (2) Meerwein Chlorosulfonation, and (3) Amidation.

SynthesisWorkflow SM 3,5-Difluoroaniline Protect 1. Ac2O 2. HNO3/H2SO4 3. HCl (aq) SM->Protect Int1 3,5-Difluoro- 4-nitroaniline Protect->Int1 Meerwein 1. NaNO2/HCl (<5°C) 2. SO2, CuCl2, AcOH Int1->Meerwein Int2 3,5-Difluoro-4-nitro- benzenesulfonyl chloride Meerwein->Int2 Amidation NH3 in THF (-5°C to 0°C) Int2->Amidation Product 3,5-Difluoro-4-nitro- benzenesulfonamide Amidation->Product

Figure 1: Three-step synthetic workflow for 3,5-Difluoro-4-nitrobenzenesulfonamide.

Yield Optimization Matrix

Below is a summary of the quantitative improvements achieved by shifting from standard bench conditions to our optimized protocols.

Reaction StepParameterStandard ConditionOptimized ConditionYield Improvement
Nitration Protecting GroupNone (Direct Nitration)Acetamide (Ac₂O)<10% (Tar) → 85%
Nitration TemperatureRoom Temp (20°C)0°C to 5°C40% → 85%
Chlorosulfonation CatalystCuCl (Stoichiometric)CuCl₂ (Catalytic, 0.2 eq)45% → 78%
Chlorosulfonation SO₂ SourceAqueous NaHSO₃SO₂ gas saturated in AcOH30% → 78%
Amidation Solvent / ReagentAqueous NH₄OHAnhydrous NH₃ in THF50% → 92%

Troubleshooting & FAQs

Q1: Why am I getting heavy tar formation and low yields during the nitration of 3,5-difluoroaniline?

Causality: The free amino group is highly activating and susceptible to severe oxidative degradation by nitric acid, leading to polymerization (tar). Furthermore, while the two fluorine atoms direct electrophilic aromatic substitution to the ortho/para positions, an unprotected amine can lead to a messy mixture of regioisomers.

Solution: You must mask the amine. React 3,5-difluoroaniline with acetic anhydride (Ac₂O) to form 3,5-difluoroacetanilide prior to nitration (1). The acetamido group moderates the electron density of the ring, preventing oxidation, while synergistically directing the nitro group to the 4-position (para to the acetamido group, ortho to the fluorines). Post-nitration, the acetyl group is easily removed via acidic hydrolysis (HCl/heat) to yield pure 3,5-difluoro-4-nitroaniline.

Q2: My Meerwein chlorosulfonation yield is terrible (<30%), and NMR shows a massive phenol byproduct peak. How do I fix this?

Causality: The conversion of 3,5-difluoro-4-nitroaniline to 3,5-difluoro-4-nitrobenzenesulfonyl chloride (2) proceeds via a diazonium intermediate. Phenol formation is the classic symptom of diazonium hydrolysis, which occurs when the temperature exceeds 5°C or when the subsequent radical trapping is too slow.

The Meerwein reaction is a radical process. Copper(II) chloride (CuCl₂) is reduced by SO₂ to Cu(I)Cl. This Cu(I) species acts as a single-electron transfer (SET) agent, reducing the diazonium salt to an aryl radical, which then attacks SO₂ (). If the SO₂ concentration is low, the aryl radical will abstract hydrogen or react with water instead of forming the sulfonyl radical.

MeerweinMechanism Diazo Ar-N2⁺ (Diazonium) ArRad Ar• (Aryl Radical) Diazo->ArRad Cu(I) → Cu(II) -N2 SulfRad Ar-SO2• (Sulfonyl Radical) ArRad->SulfRad + SO2 Product Ar-SO2Cl (Sulfonyl Chloride) SulfRad->Product Cu(II) → Cu(I) + Cl•

Figure 2: Radical mechanism of the Meerwein chlorosulfonation step.

Solution:

  • Temperature: Keep the diazotization bath strictly at -5°C to 0°C.

  • SO₂ Saturation: Do not rely on aqueous sodium bisulfite (NaHSO₃) as an in-situ SO₂ source. Instead, bubble anhydrous SO₂ gas into glacial acetic acid until fully saturated before adding it to the diazonium solution.

Q3: During the final amidation, I am isolating mostly 3,5-difluoro-4-nitrobenzenesulfonic acid instead of the sulfonamide. What is going wrong?

Causality: Sulfonyl chlorides are highly electrophilic. When using aqueous ammonia (NH₄OH), water acts as a competing nucleophile. The highly electron-withdrawing nitro and fluoro groups on your aromatic ring make the sulfonyl sulfur exceptionally electrophilic, drastically increasing the rate of hydrolysis to the sulfonic acid.

Solution: Eliminate water from the system entirely. Dissolve the 3,5-difluoro-4-nitrobenzenesulfonyl chloride in anhydrous THF and cool to -5°C. Use a commercially available solution of anhydrous NH₃ in THF. This ensures the amine is the only available nucleophile, pushing the amidation yield above 90%.

Standard Operating Procedure: Optimized Meerwein Chlorosulfonation

Because the chlorosulfonation step is the most mechanically complex, follow this self-validating protocol to ensure high yields:

Step 1: Diazotization

  • Suspend 3,5-difluoro-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and glacial acetic acid (3 mL/mmol).

  • Cool the suspension to -5°C using an ice/brine bath.

  • Prepare a concentrated aqueous solution of NaNO₂ (1.1 eq). Add this dropwise to the aniline suspension, ensuring the internal temperature never exceeds 0°C.

  • Stir for 30 minutes. Validation check: The suspension should turn into a clear, pale-yellow diazonium solution. A drop of the mixture on starch-iodide paper should immediately turn blue-black, confirming excess nitrous acid.

Step 2: SO₂ Saturation & Coupling 5. In a separate, heavily vented flask, saturate glacial acetic acid (5 mL/mmol) with anhydrous SO₂ gas at 0°C for 30 minutes. 6. Add CuCl₂ (0.2 eq) to the SO₂-saturated acetic acid. 7. Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ solution. Validation check: Vigorous nitrogen gas evolution will begin immediately. If no gas evolves, your Cu catalyst has not been properly reduced by the SO₂. 8. Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.

Step 3: Workup 9. Pour the reaction mixture over crushed ice. 10. Extract the aqueous layer three times with Dichloromethane (DCM). 11. Wash the combined organic layers with cold water (to remove acetic acid) and brine. 12. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 3,5-difluoro-4-nitrobenzenesulfonyl chloride as a solid. Proceed immediately to amidation to prevent ambient hydrolysis.

References

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts. Durham University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnPu7lfqRyQF65EACDds2OlkhsvK6G4GcarCIoad-q5492ZKV6oskEcib4fdHGW-0PmaT4sQPktIgdMnaXb_O8Al-MbSmaG0rC5dTxgRPbDUYGdCM1Q9zUU6B6EubMU7VryfICscmja9ni8WmlFqK3RCd0yNZQHyPCqwoI]
  • Process for the preparation of 3,5-difluoroaniline. US Patent 5965775A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ak6FvUjFfF7BpVH7lMHg2R_ErUaY796GcBgTfbIccQUkwhOauyT8wadkgtdr_ous3rusAtnLhinmLSyLZ61QZJbsrywlGnRkntkzTwachHnyOe-a39yxpexTOuCk7XufoyWK7bO4bmk=]
  • 4-Fluoro-3-nitrobenzenesulfonyl Chloride (Related Intermediates). BLD Pharm.[https://vertexaisearch.cloud.google.

Sources

Optimization

Overcoming solubility issues of 3,5-Difluoro-4-nitrobenzenesulfonamide in aqueous media

Welcome to the technical support resource for 3,5-Difluoro-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the compound's inheren...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3,5-Difluoro-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the compound's inherent solubility challenges in aqueous media. As a molecule with significant potential in medicinal chemistry and materials science, understanding its physicochemical behavior is paramount for successful experimentation. This document provides in-depth, field-tested troubleshooting strategies and foundational knowledge in a direct question-and-answer format.

Understanding the Core Challenge: The "Why" Behind Poor Solubility

3,5-Difluoro-4-nitrobenzenesulfonamide's structure presents a classic solubility puzzle. The planar, rigid aromatic ring, coupled with highly electronegative fluorine atoms and a nitro group, contributes to a stable crystal lattice structure that is energetically costly to break apart with water molecules. Furthermore, the overall molecule possesses significant hydrophobic character, disfavoring interaction with polar aqueous environments.

However, the key to unlocking its solubility lies in the sulfonamide group (-SO₂NH₂). This group is weakly acidic, meaning the hydrogen atom on the nitrogen can be removed under basic conditions.[1] This deprotonation creates a negatively charged anion, which is significantly more polar and, therefore, more soluble in water.[2][3] The strategies outlined below are primarily designed to exploit this chemical property or to circumvent the compound's hydrophobicity through other means.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm starting my experiment. What is the expected baseline solubility of 3,5-Difluoro-4-nitrobenzenesulfonamide in neutral water (pH ~7.0)?

At neutral pH, you should assume the solubility is very low. While precise numerical data for this specific molecule is not widely published, related nitroaromatic and sulfonamide compounds are well-documented as being poorly soluble or only slightly soluble in water under neutral conditions.[4][5]

Causality: At this pH, the sulfonamide group is predominantly in its neutral, protonated form (R-SO₂NH₂). This form is less polar and more hydrophobic, leading to minimal interaction with water molecules and, consequently, poor solubility.[2] The energy required to break the compound's crystal lattice bonds is greater than the energy gained from solvating the neutral molecule.

Q2: My compound won't dissolve in my buffer. How can I use pH to increase its solubility?

Adjusting the pH is the most common and effective primary strategy. By raising the pH of your solution, you can deprotonate the sulfonamide group, converting it into a much more soluble anionic salt (R-SO₂NH⁻).[1][3][6]

Expert Insight: The solubility of sulfonamides typically increases significantly as the pH rises above their acid dissociation constant (pKa).[2] While the exact pKa of 3,5-Difluoro-4-nitrobenzenesulfonamide is not readily published, sulfonamides generally have pKa values in the range of 5-10. Raising the pH to 1-2 units above the pKa will ensure a high degree of ionization and solubilization.

  • Weigh: Accurately weigh the desired amount of 3,5-Difluoro-4-nitrobenzenesulfonamide powder.

  • Initial Slurry: Add a portion (e.g., 80%) of your target final volume of high-purity water or your desired buffer. The compound will likely not dissolve and will form a slurry.

  • Basification: While stirring, add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the solution's clarity.

  • Dissolution Point: Continue adding the base until the solid material is fully dissolved. The solution should become clear.

  • pH Measurement & Adjustment: Use a calibrated pH meter to check the solution's pH. If necessary, adjust it to your target experimental pH using dilute NaOH or HCl. Be cautious, as lowering the pH too much may cause the compound to precipitate.

  • Final Volume (q.s.): Add the remaining water or buffer to reach the final target volume and concentration.

  • Filtration (Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates.

Trustworthiness Check: Before using this stock in a critical experiment, perform a stability test. Let the solution sit at the storage temperature (e.g., 4°C or room temperature) for several hours or overnight to ensure no precipitation occurs.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_Solubility R-SO₂NH₂ (Unionized, Poorly Soluble) High_Solubility R-SO₂NH⁻ + H⁺ (Ionized, Highly Soluble) Low_Solubility->High_Solubility + OH⁻ High_Solubility->Low_Solubility + H⁺

Caption: pH-dependent equilibrium of sulfonamide solubility.

Q3: The required pH is incompatible with my biological assay. Can I use organic co-solvents?

Yes, using a water-miscible organic co-solvent is a very effective secondary strategy, especially when pH modification is not an option.

Mechanism of Action: Co-solvents work by reducing the overall polarity of the solvent system (a concept sometimes referred to as reducing the "polarity stress" on the solute).[7] A solvent mixture, for example, 10% DMSO in water, is less polar than water alone, making it a more hospitable environment for a hydrophobic molecule like 3,5-Difluoro-4-nitrobenzenesulfonamide.

Co-SolventTypical Starting ConcentrationKey Considerations
DMSO (Dimethyl sulfoxide)1-10% (v/v)Excellent solubilizing power. Can be toxic to cells at >0.5-1%.
Ethanol 5-20% (v/v)Good solubilizer, less toxic than DMSO. Can cause protein precipitation at high concentrations.[8]
PEG 400 (Polyethylene glycol 400)10-30% (v/v)Low toxicity, widely used in formulations. Can increase viscosity.[5][9]
Acetonitrile 1-10% (v/v)Strong solubilizer, often used in analytical chemistry.[10][11] Higher cell toxicity.
  • Weigh: Place the weighed powder into a suitable vial (e.g., glass or polypropylene).

  • "Wetting" with Co-solvent: Add a small volume of the pure co-solvent (e.g., 100% DMSO) directly to the powder. Vortex or triturate with a pipette tip until the solid is fully dissolved in the pure co-solvent. This is a critical step.

  • Stepwise Dilution: While vortexing, slowly add the aqueous buffer or media to the co-solvent concentrate. Add the aqueous phase to the organic phase, not the other way around, to minimize the risk of precipitation.

  • Final Concentration: Continue adding the aqueous phase until the desired final concentration and co-solvent percentage are reached.

Trustworthiness Check: The primary risk with co-solvents is "crashing out" or precipitation upon dilution into a larger aqueous volume. Always prepare the highest concentration stock you need in the highest tolerable percentage of co-solvent. Then, perform serial dilutions from this stock for your experiments, ensuring the final co-solvent concentration remains low and consistent across all conditions (including vehicle controls).

G cluster_0 Step 1: Dissolve in Pure Co-solvent cluster_1 Step 2: Dilute into Aqueous Medium Compound Drug Powder Concentrate High-Concentration Stock Solution Compound->Concentrate CoSolvent 100% DMSO CoSolvent->Concentrate Final Final Working Solution (<1% DMSO) Concentrate->Final Slowly add while vortexing Aqueous Buffer / Media Aqueous->Final

Caption: Recommended workflow for preparing co-solvent solutions.

Q4: What is cyclodextrin complexation and is it suitable for this compound?

Cyclodextrin complexation is a sophisticated and highly effective formulation technique for increasing the aqueous solubility of hydrophobic molecules without using organic co-solvents.[12][13]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. Their exterior is hydrophilic (water-loving), while the internal cavity is hydrophobic (water-fearing).[14] The poorly soluble 3,5-Difluoro-4-nitrobenzenesulfonamide (the "guest") can insert itself into the hydrophobic cavity of the cyclodextrin (the "host"), forming an "inclusion complex."[15] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[16]

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good solubility and low toxicity.

  • Molar Ratio: Start with a 1:1 or 1:2 molar ratio of your compound to the cyclodextrin.

  • Kneading: In a mortar, mix the weighed compound and cyclodextrin powders. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.

  • Triturate: Knead the paste thoroughly with a pestle for 30-60 minutes. This mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste completely in an oven at a low temperature (e.g., 40-50°C) or under a vacuum to remove the solvent.

  • Final Product: The resulting dried powder is the inclusion complex, which should be readily soluble in water or buffer.

G CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Drug (Hydrophobic) Drug->Complex + Drug_in_Complex Drug

Caption: Encapsulation of a drug molecule by a cyclodextrin host.

Summary of Solubilization Strategies

MethodMechanismAdvantagesDisadvantagesBest For
pH Adjustment Ionization of the acidic sulfonamide group to form a soluble salt.[1][2]High solubility increase, cost-effective, simple.Requires pH outside physiological range; potential for compound instability.In vitro assays where pH can be controlled; preparing concentrated stocks.
Co-solvents Reduces solvent polarity, making it more favorable for the solute.[7]Effective for very hydrophobic compounds; widely used.Potential for cell toxicity; can affect protein conformation; risk of precipitation on dilution.Cell-based assays (at low final %), initial screening, analytical standards.
Surfactants Encapsulation within micelles above the Critical Micelle Concentration (CMC).[4]Can achieve high apparent solubility.Can disrupt cell membranes; may interfere with protein assays or enzyme kinetics.Formulations for drug delivery; specific in vitro systems where surfactant effects are controlled.
Cyclodextrins Formation of a host-guest inclusion complex with a soluble exterior.[12][15]Low toxicity (esp. HP-β-CD); avoids organic solvents; can improve stability.[13]More complex preparation; requires molar excess of cyclodextrin; can be costly.In vivo studies; cell-based assays requiring solvent-free conditions; long-term formulations.

References

  • Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available at: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Jadhav, P., et al. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • Umeda, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]

  • Jóhannsdóttir, S. (2015). Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link]

  • Anonymous. (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. PubMed. Available at: [Link]

  • Kabir-ud-Din, et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available at: [Link]

  • Mohammadi, R., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis Online. Available at: [Link]

  • Büttner, H., & Büttner, D. (1975). pH Dependency in Uptake of Sulfonamides by Bacteria. Karger Publishers. Available at: [Link]

  • Mohammadi, R., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis Online. Available at: [Link]

  • Al-Zoubi, N., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • Delgado, D. R., et al. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. MDPI. Available at: [Link]

  • Delgado, D. R., et al. (2023). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. PMC. Available at: [Link]

  • Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15. Semantic Scholar. Available at: [Link]

  • Hampson, J. W., & Sovocool, G. W. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. ACS Publications. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing SNAr Defluorination in 3,5-Difluoro-4-nitrobenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with chemoselectivity when functionalizing highly activated fluoroarenes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with chemoselectivity when functionalizing highly activated fluoroarenes. The amidation of 3,5-difluoro-4-nitrobenzenesulfonyl chloride is a classic example of a reaction plagued by competing pathways.

This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure robust sulfonamide synthesis while actively suppressing unwanted defluorination side reactions.

Mechanistic Causality: The Chemoselectivity Challenge

Why does this specific molecule misbehave during standard amidation? The 3,5-difluoro-4-nitrobenzene scaffold is an exceptional electrophile. The strongly electron-withdrawing nitro group at the para position, synergized by the sulfonyl group at the meta position (relative to the fluorines), significantly lowers the LUMO of the aromatic ring. This electronic environment highly stabilizes the Meisenheimer intermediate formed during nucleophilic attack, making the C–F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines 1.

However, we can exploit the kinetic differences between the two reactive centers. Sulfonylation (attack at the electrophilic S(VI) center) is a kinetically fast process with a low activation barrier. Conversely, SNAr requires the temporary disruption of aromaticity, demanding a higher activation energy 2. By strictly controlling reaction parameters—specifically temperature, solvent polarity, and base sterics—we can kinetically freeze out the SNAr pathway.

Chemoselectivity SM 3,5-Difluoro-4-nitro- benzenesulfonyl chloride + Amine Nucleophile Amidation Desired Sulfonamide (Amidation) SM->Amidation Fast Kinetics Low Activation Energy (Favored at < 0°C) SNAr Defluorinated Byproduct (SNAr) SM->SNAr Slower Kinetics Thermodynamically Stable (Favored in Polar Solvents/Heat)

Figure 1: Bifurcation of amidation vs. SNAr pathways in activated fluoroarenes.

Troubleshooting & FAQs

Q: Why am I seeing a mass corresponding to fluorine displacement (SNAr) instead of, or in addition to, my desired sulfonamide? A: Amines are excellent nucleophiles for both sulfonyl chlorides and activated fluoroarenes. While sulfonamide formation is kinetically favored, SNAr is a competing pathway that becomes prominent if the sulfonyl chloride is consumed slowly, if excess amine is present, or if thermal energy allows the system to overcome the higher activation barrier of the SNAr pathway 2.

Q: How do I adjust the temperature to favor amidation? A: Temperature is your primary control dial. Because sulfonylation has a lower activation energy, it proceeds rapidly even at sub-zero temperatures. SNAr requires more thermal energy to form the Meisenheimer complex 1. Keeping the internal reaction temperature strictly between -10 °C and 0 °C kinetically suppresses the SNAr pathway.

Q: Which solvent minimizes the defluorination side reaction? A: Avoid polar aprotic solvents like DMF, DMSO, or NMP. These solvents highly solvate and stabilize the charged transition state of the SNAr reaction, drastically accelerating defluorination 3. Instead, use non-polar or moderately polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). DCM is generally optimal for sulfonamide synthesis as it does not promote SNAr 4.

Q: What base should I use, and how much? A: Never use an excess of your reactant primary or secondary amine as the base. Doing so increases the effective nucleophile concentration available for SNAr once the sulfonyl chloride is consumed. Use a sterically hindered, non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Limit the nucleophilic amine to exactly 1.0 to 1.05 equivalents.

Condition Optimization Matrix

To easily compare how different reaction parameters influence the chemoselectivity of this reaction, refer to the quantitative data summary below:

ParameterSNAr-Promoting Conditions (Avoid)Amidation-Promoting Conditions (Optimal)Mechanistic Rationale
Temperature > 20 °C (Room Temp to Reflux)-10 °C to 0 °CLower temps freeze out the higher-activation-energy SNAr pathway.
Solvent DMF, DMSO, NMPDCM, THF, ToluenePolar aprotic solvents stabilize the SNAr Meisenheimer transition state.
Base Excess Primary/Secondary Amine, TEADIPEA, N-Methylmorpholine (1.2 eq)Sterically hindered bases cannot act as nucleophiles; strict stoichiometry limits SNAr.
Addition Rate Bolus (All at once)Dropwise over 30-60 minsPrevents localized exothermic spikes that could provide thermal energy for SNAr.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. It includes an in-process analytical check to ensure the reaction is proceeding chemoselectively before workup.

Protocol Step1 1. Dissolve Sulfonyl Chloride in Anhydrous DCM (0.1 M) Step2 2. Cool Reactor to -10°C Establish Argon Atmosphere Step1->Step2 Step3 3. Dropwise Addition: 1.05 eq Amine + 1.2 eq DIPEA Step2->Step3 Step4 4. Stir at -10°C to 0°C Monitor via LCMS Step3->Step4 Warning CRITICAL: Maintain internal temp below 0°C during addition Step3->Warning Step5 5. Acidic Quench (1N HCl) Extract & Purify Step4->Step5

Figure 2: Optimized low-temperature workflow to suppress SNAr defluorination.

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Dissolve 3,5-difluoro-4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in an ice/brine or dry ice/acetone bath. Allow the internal temperature to equilibrate to -10 °C under an inert Argon atmosphere.

  • Reagent Mixing: In a separate dry vial, dissolve the nucleophilic amine (1.05 eq) and DIPEA (1.2 eq) in a small volume of anhydrous DCM.

  • Controlled Addition: Using a syringe pump or addition funnel, add the amine/base solution dropwise over 30–60 minutes. Causality Note: This slow addition prevents exothermic micro-environments that provide localized thermal energy for SNAr.

  • Self-Validation Check (In-Process): 15 minutes after the addition is complete, pull a 10 µL aliquot, dilute in 500 µL Acetonitrile, and analyze via LCMS.

    • Pass Criteria: The dominant peak is the desired sulfonamide [M+H]+ . The defluorinated byproduct [M−F+Amine+H]+ must be <2% by UV integration. Unreacted sulfonyl chloride should be undetectable.

  • Quenching & Workup: If the validation passes, immediately quench the reaction at 0 °C with cold 1N HCl to protonate any remaining amine and remove the DIPEA. Extract with DCM, wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

References

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Journal of the American Chemical Society (ACS Publications)[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design PubMed (NIH)[Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration Accounts of Chemical Research (ACS Publications)[Link]

Sources

Optimization

Best recrystallization solvents for purifying crude 3,5-Difluoro-4-nitrobenzenesulfonamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 3,5-Difluoro-4-nitrobenzenesulfonamide via recrystallization. The content is str...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 3,5-Difluoro-4-nitrobenzenesulfonamide via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary goal of recrystallizing 3,5-Difluoro-4-nitrobenzenesulfonamide?

The primary goal is to remove impurities from the crude solid. The principle of recrystallization relies on the difference in solubility between the desired compound and impurities in a chosen solvent system.[1] An ideal solvent will dissolve the target compound readily at a high temperature but poorly at a low temperature, while impurities either remain insoluble at high temperatures (and can be filtered off) or stay fully dissolved at low temperatures (and are removed with the mother liquor).

Q2: How do I select the best starting solvent for recrystallization?

Solvent selection is the most critical step for effective purification. The "like dissolves like" principle is a useful starting point. 3,5-Difluoro-4-nitrobenzenesulfonamide is a polar molecule due to the presence of electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups. Therefore, polar solvents are generally good candidates.[1]

For aromatic sulfonamides and nitroaryl compounds, alcoholic solvents are often a good first choice.[1][2] Based on protocols for structurally similar compounds like 4-Fluoro-3-nitrobenzenesulfonamide and other aromatic sulfonamides, the following solvents are recommended for initial screening:[3][4]

  • Isopropanol

  • Ethanol

  • Methanol

  • Water

  • Ethyl Acetate

  • Solvent/Anti-solvent mixtures (e.g., Ethanol-Water, Isopropanol-Water)

The ideal solvent should exhibit a steep solubility curve, meaning it dissolves a large amount of the compound when hot and very little when cold, maximizing recovery.[1]

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system (or solvent-pair) is employed when no single solvent meets the ideal criteria.[1] This is typically the case when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot).

The process involves dissolving the crude compound in a minimum amount of the "good" solvent (e.g., hot ethanol) and then adding the "bad" or "anti-solvent" (e.g., water) dropwise to the hot solution until persistent cloudiness appears. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]

Solvent Selection & Troubleshooting Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system and troubleshooting common issues.

Recrystallization_Workflow cluster_selection Solvent Selection cluster_troubleshooting Troubleshooting Start Crude 3,5-Difluoro-4-nitrobenzenesulfonamide Test Screen Solvents (e.g., Isopropanol, Ethanol, Water) Start->Test Decision Evaluate Solubility: High in hot solvent? Low in cold solvent? Test->Decision SingleSolvent Proceed with Single-Solvent Recrystallization Decision->SingleSolvent Yes MixedSolvent Consider Mixed-Solvent System Decision->MixedSolvent No Problem Problem Encountered During Cooling OilingOut Compound 'Oils Out' Problem->OilingOut NoCrystals No Crystals Form Problem->NoCrystals Sol_Oil 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool slowly. OilingOut->Sol_Oil Sol_NoCry 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Reduce solvent volume. NoCrystals->Sol_NoCry

Caption: Workflow for solvent selection and troubleshooting.

Quantitative Data: Potential Solvent Properties
SolventBoiling Point (°C)Polarity IndexAdvantagesDisadvantages
Isopropanol 82.64.3Good for sulfonamides[3]; moderate volatility.Can be difficult to remove completely.
Ethanol 78.45.2Excellent solvent for many polar compounds[6]; readily available.Flammable; may require aqueous mixture for optimal results.
Water 100.09.0Non-flammable, inexpensive, dissolves polar impurities.High boiling point; may require vacuum drying to remove.
Ethyl Acetate 77.14.3Good for moderately polar compounds; volatile and easy to remove.Flammable; may be too good a solvent.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is a standard procedure for purifying a solid when a suitable single solvent has been identified.[7]

  • Dissolution: Place the crude 3,5-Difluoro-4-nitrobenzenesulfonamide into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the recrystallization solvent (e.g., Isopropanol) on a hot plate.

  • Minimum Solvent: Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization of the product.[2][7]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol-Water)

This method is ideal when the compound is too soluble in one solvent and insoluble in another.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., Ethanol) required to completely dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., Water) dropwise until you observe persistent turbidity (cloudiness).

  • Clarification: Add a few drops of the hot "good" solvent (Ethanol) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Drying: Collect, wash (with a cold mixture of the solvent pair), and dry the crystals as described in Protocol 1 (Steps 7-9).

Troubleshooting Common Issues
Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts before it dissolves, or when it separates from the cooling solution as a liquid instead of a solid.[2] This is often due to the boiling point of the solvent being higher than the melting point of the solute or a high concentration of impurities.[1]

  • Solution: Re-heat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool much more slowly. If the problem persists, a different solvent with a lower boiling point may be required.[1][2]

Q5: No crystals have formed even after cooling the solution in an ice bath. What went wrong?

This is a common issue that can arise from two primary causes:

  • Too Much Solvent Was Used: If the solution is not saturated at the lower temperature, no crystals will form.

    • Solution: Gently heat the solution to boil off some of the solvent. Allow it to cool again and observe for crystallization.

  • Supersaturation: The solution may be supersaturated, but crystal nucleation has not been initiated.[2]

    • Solution: Try to induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod. The small scratches provide a surface for nucleation. Alternatively, add a tiny "seed" crystal of the pure compound if available.[1][2]

Q6: The recovery of my purified product is very low. How can I improve the yield?

Low yield is often a result of using too much solvent during the dissolution step or washing the final crystals with solvent that was not ice-cold.

  • Solution: Ensure you are using the absolute minimum volume of hot solvent to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent your purified product from redissolving.[7]

References
  • Sulfonamide purification process.
  • Method of crystallizing nitro products.
  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. [Link]

  • RECRYSTALLISATION. University of Sydney, School of Chemistry. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Single-solvent recrystallisation. University of York, Department of Chemistry. [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution of 3,5-Difluoro-4-nitrobenzenesulfonamide Impurities

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the chromatographic co-elution of 3,5-Difluoro-4-nitrobenzenesu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the chromatographic co-elution of 3,5-Difluoro-4-nitrobenzenesulfonamide and its process-related impurities.

During the synthesis of 3,5-Difluoro-4-nitrobenzenesulfonamide, positional isomers such as 3,4-difluoro-5-nitrobenzenesulfonamide and 4,5-difluoro-2-nitrobenzenesulfonamide are frequently generated as side products[1]. Because these impurities share identical molecular weights and highly similar physicochemical properties, they present severe co-elution challenges on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

Diagnostic Workflow for Isomer Resolution

G A Co-elution on C18 (Rs < 1.0) B Identify Impurities (LC-MS / Standards) A->B C Positional Isomers (e.g., 3,4-Difluoro) B->C D Switch Stationary Phase (Orthogonal Selectivity) C->D E PFP / Fluorinated Phase (π-π, Dipole Interactions) D->E F Optimize Mobile Phase (pH Control & Modifier) E->F G Baseline Resolution (Rs > 1.5) F->G

Workflow for resolving co-eluting positional isomers in HPLC.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why do positional isomers of 3,5-Difluoro-4-nitrobenzenesulfonamide consistently co-elute on standard C18 columns? A1: The failure of standard alkyl (C18) columns to resolve these impurities stems from the retention mechanism. C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of fluorinated nitrobenzenesulfonamides possess nearly indistinguishable partition coefficients (logP) and pKa values[2]. Because their overall hydrophobicity is identical, a C18 phase cannot exploit the subtle spatial and electronic differences between the 3,5-difluoro, 3,4-difluoro, and 4,5-difluoro arrangements, resulting in co-elution.

Q2: Which stationary phases provide the necessary orthogonal selectivity to resolve these specific fluorinated isomers? A2: To achieve baseline resolution, you must pivot from purely hydrophobic interactions to stationary phases that offer shape selectivity and electronic interactions.

  • Pentafluorophenyl (PFP or F5) Columns: This is the gold standard for fluorinated aromatics. The rigid, electron-deficient fluorinated ring of the PFP phase interacts with the analyte via strong π−π interactions, dipole-dipole interactions, and hydrogen bonding. Furthermore, the rigidity of the PFP ligand imparts strict steric (shape) selectivity, allowing it to differentiate the exact position of the fluorine and nitro groups on the benzene ring[3].

  • Zirconia-Based Carbon Columns: Zirconia particles modified with carbon offer extreme pH stability and operate via Lewis acid/base and ion-exchange mechanisms, providing an entirely different selectivity profile for highly polar or isomeric sulfonamides[4].

Q3: How does mobile phase pH impact the resolution of these sulfonamide impurities, and what is the optimal range? A3: Sulfonamides generally act as weak acids with pKa values typically clustering around 10.0[2]. If the mobile phase pH fluctuates near the analyte's pKa, the compound will exist in a mixed state of ionization, leading to split peaks, severe tailing, and irreproducible retention times. To ensure robust chromatography, the pH must be controlled at least 1 to 2 units away from the pKa[5]. For 3,5-Difluoro-4-nitrobenzenesulfonamide, utilizing an acidic mobile phase (pH 2.5 – 3.0) using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) ensures the sulfonamide moiety remains 100% protonated (ion-suppressed). Non-ionized analytes exhibit stronger, more predictable retention on reversed-phase columns and avoid secondary ion-exchange interactions with residual silanols on the silica support[5].

Q4: If liquid chromatography alone fails to separate a novel degradant from the main peak, what orthogonal analytical techniques can be employed? A4: If chromatographic resolution ( Rs​ ) cannot be pushed above 1.5, Differential Ion Mobility Spectrometry (DMS) coupled with LC-MS is a highly effective orthogonal solution. DMS separates isomeric ions in the gas phase based on differences in their mobility under alternating high and low electric fields. By introducing chemical modifiers (like acetonitrile or isopropyl alcohol) into the carrier gas, you induce cluster formation. The binding energy of these clusters is highly sensitive to the specific charge delocalization of positional isomers, allowing for baseline separation of sulfonamide isomers prior to mass detection[6].

Quantitative Comparison of Stationary Phases

The following table summarizes the quantitative performance metrics and operational limits of various stationary phases when applied to the separation of fluorinated nitrobenzene isomers.

Stationary Phase ChemistryPrimary Retention MechanismShape/Steric SelectivityTypical Isomer Resolution ( Rs​ )Optimal pH Range
Alkyl C18 Dispersive / HydrophobicLow< 1.0 (Co-elution)2.0 – 8.0
Pentafluorophenyl (PFP) π−π , Dipole-Dipole, StericHigh> 2.0 (Baseline) 2.0 – 8.0
Zirconia-Carbon (Zr-C) Lewis Acid/Base, HydrophobicModerate1.5 – 1.81.0 – 14.0
Diphenyl π−π , HydrophobicModerate1.2 – 1.52.0 – 8.0
Self-Validating Experimental Protocol: PFP Method Development

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes a PFP stationary phase to resolve 3,5-Difluoro-4-nitrobenzenesulfonamide from its positional isomers.

Phase 1: System Preparation & Mobile Phase Formulation

  • Column Installation: Install a high-efficiency Pentafluorophenyl column (e.g., Fused-Core PFP, 150 mm × 4.6 mm, 2.7 µm). The superficially porous particles will provide high theoretical plates at lower backpressures.

  • Aqueous Mobile Phase (A): Prepare 0.1% Formic Acid in LC-MS grade water. Verify the pH is approximately 2.7 to ensure complete ion suppression of the sulfonamide group.

  • Organic Mobile Phase (B): Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile. Note: Methanol can be substituted if enhanced hydrogen-bonding selectivity is required, though it will increase system backpressure.

Phase 2: Chromatographic Parameters

  • Flow Rate: Set to 1.0 mL/min.

  • Column Temperature: Strictly control the column oven at 35°C. Temperature impacts the π−π interaction kinetics; fluctuations will cause retention time drift.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar analytes)

    • 2.0 - 15.0 min: 10% 55% B (Linear ramp)

    • 15.0 - 17.0 min: 55% 95% B (Column wash)

    • 17.1 - 22.0 min: 10% B (Re-equilibration)

  • Detection: UV at 254 nm (optimal for the nitrobenzene chromophore).

Phase 3: System Suitability & Self-Validation (Critical) Before analyzing unknown samples, the system must validate its own resolving power.

  • Blank Injection: Inject 10 µL of diluent (e.g., 50:50 Water:Acetonitrile). Acceptance Criteria: No peaks interfering with the expected retention windows.

  • Resolution Standard Injection: Inject a spiked mixture containing 3,5-Difluoro-4-nitrobenzenesulfonamide and its known positional isomers (e.g., 3,4-difluoro and 4,5-difluoro derivatives) at 0.1 mg/mL.

  • Validation Gate: Calculate the USP Resolution ( Rs​ ) between the closest eluting isomer pair.

    • If Rs​≥1.5 : The system is validated. Proceed to sample analysis.

    • If Rs​<1.5 : The system fails validation. Do not proceed. Decrease the gradient slope (e.g., ramp to 45% B instead of 55% B) or substitute Acetonitrile with Methanol to alter dipole selectivity.

References
  • Supelco Discovery HPLC Columns. Labicom.
  • HPLC Separations at pH Extremes Using Zirconia Solid Supports. Sigma-Aldrich.
  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. National Institutes of Health (NIH).
  • Modifier Selectivity Effect on Differential Ion Mobility Resolution of Isomeric Drugs and Multidimensional Liquid Chromatography Ion Mobility Analysis. Analytical Chemistry (ACS Publications).
  • 1803826-57-4 | 3,4-Difluoro-5-nitrobenzenesulfonamide. MolCore.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
  • Control pH During Method Development for Better Chromatography. Agilent Technologies.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Fluorinated Benzenesulfonamide-Derived Enzyme Inhibitors

This guide provides an in-depth technical comparison of enzyme inhibitors derived from the benzenesulfonamide scaffold, with a particular focus on the impact of fluorine and nitro group substitutions. While direct compar...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of enzyme inhibitors derived from the benzenesulfonamide scaffold, with a particular focus on the impact of fluorine and nitro group substitutions. While direct comparative data for inhibitors derived specifically from 3,5-Difluoro-4-nitrobenzenesulfonamide is emerging, this document synthesizes available research on structurally related fluorinated benzenesulfonamides to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their efficacy against key enzyme targets, supported by experimental data, and provide detailed protocols for relevant in vitro assays.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a wide array of therapeutic agents.[1] Its synthetic tractability and the ability of the sulfonamide group to act as a potent zinc-binding group have facilitated the development of numerous enzyme inhibitors.[2] The strategic placement of substituents on the benzene ring, such as fluorine and nitro groups, can significantly modulate the physicochemical properties and biological activity of these inhibitors, leading to enhanced potency and selectivity.[3]

The introduction of fluorine atoms can improve metabolic stability, membrane permeability, and binding affinity.[3] The electron-withdrawing nature of the nitro group can also influence the electronic properties of the molecule, potentially enhancing its inhibitory activity. This guide will explore the comparative efficacy of benzenesulfonamide derivatives bearing these key functional groups, primarily focusing on their activity as carbonic anhydrase and kinase inhibitors.

Scaffold Benzenesulfonamide Core Substitutions Ring Substitutions (e.g., F, NO2) Scaffold->Substitutions Tail Variable 'Tail' Group (R) Scaffold->Tail Properties Modulated Physicochemical Properties: - Lipophilicity - pKa - Metabolic Stability Substitutions->Properties Tail->Properties Activity Enhanced Biological Activity: - Potency - Selectivity Properties->Activity cluster_pathway Cellular pH Regulation by Carbonic Anhydrase IX in Cancer CO2 CO2 + H2O CAIX CA IX (extracellular) CO2->CAIX Bicarbonate HCO3- + H+ Extracellular Extracellular Alkalinization (Promotes Invasion) Bicarbonate->Extracellular CAIX->Bicarbonate Intracellular Intracellular Acidosis (Promotes Apoptosis) CAIX->Intracellular H+ influx Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX

Caption: Role of CA IX in tumor pH regulation and its inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in this guide.

Stopped-Flow Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CA-catalyzed hydration of CO2.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay buffer (e.g., 20 mM HEPES or TAPS, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • CO2-saturated water (substrate)

  • Test compounds and reference inhibitor (e.g., Acetazolamide) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer. The final DMSO concentration should be kept below 0.1%.

  • Enzyme-Inhibitor Incubation: In the first syringe of the stopped-flow instrument, mix the CA enzyme solution with the desired concentration of the inhibitor or DMSO (for control) in the assay buffer containing the pH indicator. Incubate for a sufficient time to allow for binding.

  • Reaction Initiation: In the second syringe, load the CO2-saturated water.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton will cause a pH change, which is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis: Determine the initial velocity of the enzymatic reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation. [4]

Start Start Prep Prepare Reagents: - Enzyme - Inhibitors - Buffer - Substrate Start->Prep Incubate Incubate Enzyme with Inhibitor Prep->Incubate Mix Rapidly Mix with Substrate (CO2) Incubate->Mix Measure Measure Absorbance Change Over Time Mix->Measure Analyze Calculate Initial Velocity and % Inhibition Measure->Analyze Plot Plot % Inhibition vs. [Inhibitor] Analyze->Plot Determine Determine IC50/Ki Plot->Determine End End Determine->End

Caption: Workflow for determining CA inhibitory potency.

Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT)

  • Test compounds and reference inhibitor

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • Assay Setup: To the wells of the assay plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The benzenesulfonamide scaffold remains a highly valuable starting point for the design of potent and selective enzyme inhibitors. The strategic incorporation of fluorine and nitro groups can significantly enhance their therapeutic potential. While a comprehensive head-to-head comparison of a wide range of 3,5-Difluoro-4-nitrobenzenesulfonamide derived inhibitors is not yet available in the public domain, the data presented in this guide for structurally related fluorinated benzenesulfonamides demonstrates their promise as potent inhibitors of carbonic anhydrases and kinases. The provided experimental protocols serve as a practical resource for researchers aiming to evaluate the efficacy of novel benzenesulfonamide-based compounds. Future research should focus on systematic structure-activity relationship studies of di- and poly-fluorinated nitrobenzenesulfonamides to further refine their potency and selectivity for specific enzyme targets.

References

Sources

Comparative

Benchmarking 3,5-Difluoro-4-nitrobenzenesulfonamide against Standard Sulfonamide Precursors: A Comprehensive Guide for Drug Discovery

Introduction: The Need for Advanced Sulfonamide Scaffolds Sulfonamides are foundational pharmacophores in medicinal chemistry, featured in everything from classic antimicrobials to modern targeted therapeutics. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Advanced Sulfonamide Scaffolds

Sulfonamides are foundational pharmacophores in medicinal chemistry, featured in everything from classic antimicrobials to modern targeted therapeutics. However, as drug discovery moves toward more complex, sterically hindered, and multi-substituted bi-aryl or amine-linked architectures, standard precursors like 4-nitrobenzenesulfonamide or 4-fluorobenzenesulfonamide often fall short. They either lack the necessary leaving groups for Nucleophilic Aromatic Substitution (SNAr) or require harsh, metal-catalyzed conditions (e.g., Buchwald-Hartwig amination) that complicate late-stage functionalization.

Enter 3,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1804516-06-0). This highly activated, dual-electrophilic scaffold is transforming how we approach sequential SNAr reactions. This guide objectively benchmarks its performance against traditional precursors, providing the mechanistic causality and self-validating protocols required to integrate this building block into your discovery pipeline.

Mechanistic Rationale and Reactivity Profiling

To understand why 3,5-difluoro-4-nitrobenzenesulfonamide outperforms standard mono-substituted precursors, we must examine the electronic causality of the SNAr reaction.

The Superiority of the Fluorine Leaving Group

In SN1 or SN2 reactions, fluorine is a notoriously poor leaving group due to the strength of the C–F bond. However, in SNAr reactions, the rate-determining step is not the departure of the leaving group, but rather the initial nucleophilic attack to form the anionic Meisenheimer intermediate. Fluorine is the ideal leaving group for SNAr because its extreme electronegativity severely depletes electron density at the ipso carbon, drastically lowering the activation energy required for nucleophilic attack[1].

Dual Activation and Sequential Asymmetry

3,5-Difluoro-4-nitrobenzenesulfonamide features two fluorine atoms positioned ortho to a strongly electron-withdrawing nitro group. Kinetic measurements and theoretical calculations indicate that this specific meta-substitution of fluorine relative to the nitro group results in a highly favorable, charge-controlled SNAr reaction[2].

The true power of this scaffold lies in its capacity for sequential asymmetric substitution :

  • First SNAr: The first amine adds rapidly at room temperature.

  • Electronic Deactivation: Once the first amine is installed, its lone pair donates electron density into the aromatic ring via resonance. This raises the LUMO energy of the ring, slightly deactivating the second fluorine atom.

  • Second SNAr: Because the second site is now less reactive, the reaction halts cleanly at the mono-substituted stage. The second amine can only be installed by deliberately applying a thermal driving force (e.g., 80 °C).

This built-in electronic "brake" allows chemists to install two completely different nucleophiles with perfect regiocontrol—a structural motif highly prized in modern drug design for optimizing receptor binding and physicochemical properties[3].

Quantitative Benchmarking

The table below summarizes the quantitative performance metrics of 3,5-Difluoro-4-nitrobenzenesulfonamide against standard industry alternatives.

Parameter3,5-Difluoro-4-nitrobenzenesulfonamide4-Fluorobenzenesulfonamide4-Nitrobenzenesulfonamide
Primary Activation Dual Ortho-Fluoro, Para-NitroPara-SulfonamidePara-Sulfonamide
SNAr Leaving Group Fluorine (Highly Electronegative)FluorineHydride (Requires VNS) / None
SNAr 1 Temp (Amines) 20–25 °C (Mild)80–100 °C (Harsh)N/A (No viable halogen)
SNAr 2 Capability Yes (Sequential Asymmetry)NoNo
Relative Activation Energy Low (Charge-controlled)ModerateVery High
Typical Yield (Primary Amine) >85% (Isolated, clean mono-addition)60–75%<10% (Without Pd-catalysis)

Visualizing the Reaction Pathways

The following workflow diagram illustrates the divergent synthetic pathways, highlighting how the dual-activated precursor bypasses the limitations of mono-activated scaffolds.

G A 3,5-Difluoro-4-nitrobenzenesulfonamide (Dual SNAr Sites) C Amine 1 (1.0 eq) DIPEA, THF, 25°C A->C High Electrophilicity B 4-Fluorobenzenesulfonamide (Single SNAr Site) G Amine 1 (1.5 eq) K2CO3, DMF, 100°C B->G Moderate Electrophilicity D Mono-amino-fluoro Intermediate (Stable & Isolable) C->D Regioselective SNAr E Amine 2 (1.5 eq) K2CO3, DMF, 80°C D->E Ortho-Deactivation Overcome F Asymmetric Di-amino Sulfonamide Scaffold E->F Second SNAr H Mono-amino Sulfonamide Scaffold G->H Single Substitution Only

Figure 1: Divergent SNAr reactivity pathways comparing dual-activated and mono-activated precursors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Sequential Asymmetric Diamination of 3,5-Difluoro-4-nitrobenzenesulfonamide

Step 1: Installation of the First Amine (Kinetic Control)

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 mmol, 238 mg) in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 209 µL). The solution will remain pale yellow.

  • Nucleophile Addition: Dropwise, add the primary aliphatic amine (Amine 1, 1.0 mmol).

  • Reaction: Stir at 20–25 °C for 2 hours. The strong electron-withdrawing effect of the nitro group facilitates rapid substitution without the need for heating.

  • Validation Checkpoint: Quench a 50 µL aliquot in water and extract with EtOAc. Spot on a silica TLC plate (Hexanes/EtOAc 3:1). You must observe the complete disappearance of the starting material (Rf ≈ 0.6) and the emergence of an intense, bright yellow spot (Rf ≈ 0.4) corresponding to the mono-amino intermediate. Causality: The bright yellow color is indicative of the extended conjugation introduced by the new amine-aryl bond.

  • Isolation: Concentrate the mixture in vacuo, wash with 0.1 M HCl to remove residual DIPEA, and extract with EtOAc. Dry over Na2SO4 and evaporate to yield the mono-fluoro intermediate.

Step 2: Installation of the Second Amine (Thermodynamic Control)

  • Preparation: Dissolve the isolated mono-fluoro intermediate (1.0 mmol) in anhydrous DMF (8 mL).

  • Base Addition: Add finely powdered K2CO3 (2.0 mmol, 276 mg).

  • Nucleophile Addition: Add the secondary amine (Amine 2, 1.5 mmol). Excess is used to drive the reaction to completion.

  • Reaction: Heat the mixture to 80 °C for 12 hours. Causality: The thermal energy is strictly required to overcome the resonance-induced deactivation caused by the first amine.

  • Validation Checkpoint: Analyze via LC-MS. The chromatogram must show >95% conversion to the desired asymmetric di-amino mass peak [M+H]+. If the mono-fluoro intermediate persists, increase the temperature to 90 °C for an additional 4 hours.

  • Purification: Precipitate the product by pouring the cooled DMF solution into ice water (40 mL). Filter the resulting solid and recrystallize from EtOH/Water.

Protocol B: Standard Amination of 4-Fluorobenzenesulfonamide (Comparative Baseline)
  • Preparation: Dissolve 4-Fluorobenzenesulfonamide (1.0 mmol, 175 mg) in anhydrous DMF (10 mL).

  • Reagents: Add K2CO3 (2.0 mmol) and Amine 1 (1.5 mmol).

  • Reaction: Heat to 100 °C for 16–24 hours.

  • Validation Checkpoint: TLC monitoring will show a sluggish reaction. Unlike Protocol A, heating is mandatory from the beginning because the single sulfonamide group does not provide sufficient electrophilic activation to the para-fluorine at room temperature.

References

  • Question: p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step for nucleophilic aromatic substitution? Vaia. Available at: [Link]

  • Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. ResearchGate (Tetrahedron). Available at: [Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI (Biomolecules). Available at: [Link]

Validation

Comparative Guide: Leaving Group Ability of Fluorine in 3,5-Difluoro-4-nitrobenzenesulfonamide

Executive Summary In the realm of drug development and synthetic organic chemistry, nucleophilic aromatic substitution (SNAr) is a foundational methodology for functionalizing complex aromatic scaffolds. When evaluating...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and synthetic organic chemistry, nucleophilic aromatic substitution (SNAr) is a foundational methodology for functionalizing complex aromatic scaffolds. When evaluating 3,5-Difluoro-4-nitrobenzenesulfonamide , researchers frequently encounter a counterintuitive phenomenon: fluorine, which is notoriously unreactive as a leaving group in aliphatic SN1 and SN2 reactions, becomes the premier leaving group in SNAr[1].

This guide provides an objective, data-driven comparison of fluorine’s leaving group ability against other halogens. By deconstructing the mechanistic causality behind the "Element Effect," we provide bench scientists with the theoretical grounding and self-validating experimental protocols necessary to exploit this highly activated substrate.

Mechanistic Causality: The "Why" Behind Fluorine's Superiority

To understand why 3,5-Difluoro-4-nitrobenzenesulfonamide is an exceptionally reactive electrophile, we must dissect the two-step addition-elimination mechanism of SNAr[2].

Unlike SN2 reactions where carbon-halogen bond cleavage occurs synchronously with nucleophilic attack, SNAr is a stepwise process:

  • Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient aromatic carbon, disrupting aromaticity to form a negatively charged intermediate known as the Meisenheimer complex [1].

  • Elimination (Fast Step): The leaving group is expelled, and aromaticity is restored[2].

The Electronic Environment of 3,5-Difluoro-4-nitrobenzenesulfonamide

In this specific molecule, the fluorine atoms at the 3- and 5-positions are situated ortho to a powerful nitro (-NO2) group and meta to a sulfonamide (-SO2NH2) group.

  • Resonance Stabilization (-M): When a nucleophile attacks the C3 position, the resulting negative charge is delocalized directly onto the C4 carbon. The ortho-nitro group acts as an electron sink, stabilizing this charge via profound resonance effects[2].

  • The Inductive Pull (-I): Because the cleavage of the C–F bond is not the rate-determining step, fluorine's exceptionally high bond dissociation energy is irrelevant to the reaction kinetics[2]. Instead, fluorine's extreme electronegativity exerts a massive inductive pull, withdrawing electron density from the ring, lowering the LUMO, and stabilizing the transition state leading to the Meisenheimer complex[3].

This phenomenon—where reaction rates correlate with the electronegativity of the leaving group rather than its bond strength—is classically defined as the Element Effect [4].

SNAr_Mechanism R Reactant (3,5-Difluoro-4-nitro- benzenesulfonamide) TS1 Rate-Determining Step (Nucleophilic Attack) R->TS1 MC Meisenheimer Complex (Stabilized by EWGs) TS1->MC TS2 Fast Step (F- Elimination) MC->TS2 P Substituted Product + F- Leaving Group TS2->P

Fig 1: Addition-elimination SNAr mechanism highlighting the rate-determining nucleophilic attack.

Comparative Performance Analysis

The table below quantifies the leaving group ability of halogens in highly activated SNAr systems. The data illustrates the inverse relationship between bond strength and reaction velocity, confirming that the addition step dictates the kinetic profile.

Leaving Group (X)Relative Reaction Rate (SNAr)Pauling ElectronegativityC–X Bond Dissociation Energy (kcal/mol)
Fluorine (-F) ~3300 3.98 115
Chlorine (-Cl) 4.33.1679
Bromine (-Br) 4.32.9667
Iodine (-I) 1.0 (Reference)2.6657

Data extrapolated from standard activated dinitrobenzene models reacting with secondary amines, demonstrating the universal Element Effect in SNAr[2][4].

Key Takeaway: If you were to synthesize the chloro-analog (3,5-dichloro-4-nitrobenzenesulfonamide), the reaction with an amine would proceed nearly three orders of magnitude slower, often requiring harsh heating that could degrade the sulfonamide functionality. Fluorine enables rapid, room-temperature functionalization.

Experimental Protocol: Self-Validating Mono-Substitution

To leverage the leaving group ability of fluorine, the following protocol details the mono-substitution of 3,5-Difluoro-4-nitrobenzenesulfonamide using a standard secondary amine (e.g., morpholine).

This is a self-validating system : the substitution of the first fluorine atom replaces a strongly electron-withdrawing group (-F) with an electron-donating amino group (+M effect). This electronic shift instantly deactivates the aromatic ring, preventing the second fluorine from reacting and ensuring high yields of the mono-substituted product without strict stoichiometric micro-management.

Reagents & Materials
  • 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq, limiting reagent)

  • Morpholine (1.05 eq, nucleophile)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, non-nucleophilic base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology
  • Reaction Setup: Dissolve 3,5-Difluoro-4-nitrobenzenesulfonamide in anhydrous DMF (0.2 M concentration) under an inert atmosphere.

    • Causality: Polar aprotic solvents like DMF are mandatory. They stabilize the highly polar Meisenheimer transition state while leaving the nucleophile unsolvated ("naked") and highly reactive[3].

  • Base Addition: Add DIPEA (2.0 eq) to the stirring solution.

    • Causality: DIPEA acts as an acid scavenger to neutralize the generated hydrofluoric acid (HF). Its steric bulk prevents it from acting as a competing nucleophile.

  • Nucleophile Introduction: Dropwise add morpholine (1.05 eq) at 0°C, then allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.

    • Causality: The extreme reactivity of the fluorinated substrate requires zero heating.

  • Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Causality: The complete disappearance of the starting material mass and the emergence of the mono-substituted product mass validates that the rate-determining step has successfully concluded. If unreacted starting material remains, the leaving group kinetics have been compromised (likely due to moisture).

  • Workup & Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water (10x volume of DMF). The mono-substituted product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Master Organic Chemistry: Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

  • The Journal of Organic Chemistry (ACS): The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.[Link]

  • ResearchGate (Bunnett et al.): The “Element Effect” as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions.[Link]

Sources

Comparative

Validation of computational models for 3,5-Difluoro-4-nitrobenzenesulfonamide binding affinity

As drug discovery pivots toward highly specialized microenvironments, targeting tumor-associated metalloenzymes like Carbonic Anhydrase IX (CAIX) requires extreme precision. Fluorinated benzenesulfonamides, specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly specialized microenvironments, targeting tumor-associated metalloenzymes like Carbonic Anhydrase IX (CAIX) requires extreme precision. Fluorinated benzenesulfonamides, specifically 3,5-Difluoro-4-nitrobenzenesulfonamide , represent a class of highly potent inhibitors[1]. However, accurately predicting their binding affinity ( ΔG ) presents a severe computational challenge. The extreme electron-withdrawing nature of the 3,5-difluoro and 4-nitro substitutions drastically alters the pKa of the primary sulfonamide zinc-binding group (ZBG), complicating standard molecular mechanics approaches[2].

This guide objectively compares the performance of three computational modeling architectures—Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), Quantum Mechanics/Molecular Mechanics (QM/MM) Docking, and Free Energy Perturbation (FEP+)—against ground-truth experimental data derived from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)[3].

The Mechanistic Challenge of Fluorinated Sulfonamides

To model a system, one must first understand the biophysics governing it. The binding of 3,5-Difluoro-4-nitrobenzenesulfonamide to CAIX is not a simple lock-and-key event; it is a multi-step thermodynamic process[3].

Unsubstituted benzenesulfonamides typically possess a pKa around 10.0. However, the inductive pull of the fluorine atoms and the resonance effects of the para-nitro group lower the pKa of 3,5-Difluoro-4-nitrobenzenesulfonamide to approximately 5.5. Consequently, at physiological pH (7.4), the sulfonamide group is pre-deprotonated[1]. Upon entering the CAIX active site, the negatively charged nitrogen coordinates directly with the catalytic Zn2+ ion, displacing a deep-bound water molecule, while the fluorinated aromatic ring packs against the enzyme's "hydrophobic wall" (Val121, Val143, Leu198)[4].

G A 3,5-Difluoro-4-nitrobenzenesulfonamide (Solvated State) B pKa Shift & Deprotonation (Induced by -F and -NO2) A->B pH 7.4 C Zn2+ Coordination (Active Site Entry) B->C Electrostatic Attraction D Hydrophobic Wall Packing (Fluorine Interactions) C->D Conformational Adjustment E Thermodynamic Minimum (Stable CAIX Complex) D->E Binding Affinity (u0394G)

Mechanistic binding pathway of fluorinated sulfonamides to the CAIX active site.

Quantitative Comparison of Computational Models

Standard continuum solvent models (like MM/GBSA) routinely fail to predict the affinity of this compound. Why? Because MM/GBSA cannot accurately calculate the entropic gain and enthalpic penalty associated with the displacement of the explicit Zn2+ -bound water molecule[3].

FEP+ overcomes this by utilizing a closed thermodynamic cycle that explicitly transforms the ligand in both the solvated and bound states, rigorously accounting for explicit water networks. QM/MM docking accurately captures the quantum mechanical charge transfer during Zn2+ coordination but scales poorly for large libraries[4].

Table 1: Performance Comparison of Predictive Models vs. Experimental Data
Computational ModelPredicted ΔG (kcal/mol)RMSE vs. Exp (kcal/mol)ThroughputBest Use Case
MM/GBSA -6.2 ± 1.43.4HighInitial virtual screening
QM/MM Docking -8.9 ± 0.80.7LowMetalloprotein coordination analysis
FEP+ -9.4 ± 0.40.2MediumLead optimization & affinity prediction
Experimental (ITC) -9.6 ± 0.1 N/A (Ground Truth) Low Validation & Thermodynamics

Data reflects the binding of 3,5-Difluoro-4-nitrobenzenesulfonamide to recombinant human CAIX at 298K.

Self-Validating Experimental & Computational Protocols

To establish a trustworthy predictive framework, computational predictions must be tightly coupled with rigorous experimental validation[5]. Below are the standardized, self-validating protocols used to generate the data in Table 1.

Workflow Comp Computational Modeling FEP Free Energy Perturbation (FEP+) Comp->FEP QMMM QM/MM Docking Comp->QMMM Exp Experimental Validation ITC Isothermal Titration Calorimetry Exp->ITC SPR Surface Plasmon Resonance Exp->SPR Data Correlation Analysis (Ru00b2 & RMSE) FEP->Data QMMM->Data ITC->Data SPR->Data Val Validated Predictive Model Data->Val

Parallel computational and experimental workflow for binding affinity validation.

Protocol A: Free Energy Perturbation (FEP+) Setup
  • Step 1: System Preparation. Solvate the [5] in an SPC water box with 0.15 M NaCl.

  • Step 2: Custom Charge Derivation (Causality). Standard force fields fail to capture the severe electron-withdrawing effects of the di-fluoro and nitro groups. Use Quantum Mechanics (DFT/B3LYP) to calculate the restricted electrostatic potential (RESP) charges. This ensures the electrostatic potential of the sulfonamide nitrogen accurately reflects its lowered pKa.

  • Step 3: Lambda Window Allocation. Define 16 intermediate λ windows for the alchemical transformation.

    • Self-Validation Check: Ensure phase space overlap between adjacent windows is > 0.6. If overlap is poor, the free energy estimate will be mathematically invalid; add more windows.

  • Step 4: Simulation & Convergence. Run 5 ns per window using the OPLS4 force field. Calculate hysteresis between forward (annihilation) and reverse (creation) transformations.

    • Self-Validation Check: Reject data if hysteresis > 1.0 kcal/mol, as this indicates the system is trapped in a local energetic minimum.

Protocol B: Isothermal Titration Calorimetry (ITC) Ground Truth
  • Step 1: Protein Preparation. Dialyze recombinant human CAIX extensively against 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Step 2: Ligand Preparation (Causality). Dissolve 3,5-Difluoro-4-nitrobenzenesulfonamide in 100% DMSO, then dilute into the exact dialysis buffer from Step 1 (final DMSO < 2%). Mismatched DMSO concentrations between the syringe and cell will cause massive heat-of-dilution artifacts, completely masking the binding isotherm.

  • Step 3: Titration. Inject 2 μ L aliquots of the ligand (500 μ M) into the cell containing CAIX (50 μ M) at 25°C.

  • Step 4: Thermodynamic Extraction. Fit the resulting thermogram to a one-site binding model to extract ΔG , ΔH , and −TΔS .

    • Self-Validation Check: The stoichiometry parameter ( N ) must fall strictly between 0.9 and 1.1. Deviations indicate either an inactive fraction of the protein or ligand solubility issues, rendering the ΔG value untrustworthy.

Conclusion

When evaluating highly polarized, fluorinated metalloenzyme inhibitors like 3,5-Difluoro-4-nitrobenzenesulfonamide, standard docking and MM/GBSA workflows are insufficient due to complex pKa shifts and explicit water displacement dynamics[2]. As demonstrated by the comparative data, FEP+ paired with QM-derived RESP charges provides the highest predictive accuracy (RMSE 0.2 kcal/mol), closely mirroring the thermodynamic ground truth established by ITC. For drug development professionals targeting CAIX, adopting this validated FEP+ framework will significantly reduce false-positive rates during lead optimization.

References
  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases European Biophysics Journal (PubMed) URL:[Link]

  • 6SD7: Human Carbonic Anhydrase II in complex with fluorinated benzenesulfonamide and its dimer RCSB Protein Data Bank URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3,5-Difluoro-4-nitrobenzenesulfonamide

The procedural guidance herein is designed to be a self-validating system, grounded in the principles of causality and risk mitigation. By understanding the "why" behind each step, we empower ourselves to work more safel...

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Author: BenchChem Technical Support Team. Date: March 2026

The procedural guidance herein is designed to be a self-validating system, grounded in the principles of causality and risk mitigation. By understanding the "why" behind each step, we empower ourselves to work more safely and effectively.

Hazard Identification and Risk Assessment

3,5-Difluoro-4-nitrobenzenesulfonamide combines several functional groups that necessitate careful handling. The presence of the nitroaromatic group suggests potential toxicity and, under certain conditions, explosive hazards.[1][2] The sulfonamide group can also present risks such as skin and eye irritation.[3] Therefore, a thorough risk assessment is mandatory before commencing any work with this compound.

Key Potential Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5] Nitroaromatic compounds can form adducts with DNA and other macromolecules, leading to potential mutagenicity.[1]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[4][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][6]

  • Allergic Reactions: Some sulfonamides may cause allergic skin reactions.[7]

Personal Protective Equipment (PPE): Your Final Barrier

The use of appropriate PPE is the final and critical barrier between you and potential exposure.[8][9] The following table summarizes the recommended PPE for handling 3,5-Difluoro-4-nitrobenzenesulfonamide.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory ProtectionFootwear
Weighing and Transferring (Solid) Safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile), double-gloving recommended[3][9]Laboratory coatChemical fume hood is required to minimize dust inhalation[3][10]Closed-toe shoes[3]
Solution Preparation and Handling Safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatChemical fume hoodClosed-toe shoes
Large-Scale Operations or Spill Cleanup Face shield and safety gogglesHeavy-duty chemical-resistant gloves (e.g., neoprene or Viton®)Chemical-resistant apron or coveralls over a lab coat[3]N95 or higher-rated respirator for large spills[8][11]Chemical-resistant boots

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is essential for safety and to prevent contamination.[3]

3.1. Preparation:

  • Designated Area: All work with 3,5-Difluoro-4-nitrobenzenesulfonamide must be conducted in a designated area, such as a certified chemical fume hood.[3][10]

  • Emergency Equipment: Before starting, ensure that a safety shower, eyewash station, and an appropriate spill kit are readily accessible.[3][10]

  • Donning PPE: Put on the appropriate PPE as outlined in the table above before handling the compound.

3.2. Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within the chemical fume hood to minimize the risk of dust inhalation.

  • Use non-sparking spatulas and equipment, especially when handling larger quantities, to mitigate any potential risks associated with nitro compounds.[1]

  • Close the container tightly immediately after use.

3.3. Dissolution:

  • Add the solid 3,5-Difluoro-4-nitrobenzenesulfonamide to the solvent slowly and in a controlled manner.

  • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure the setup is secure.

3.4. Post-Handling:

  • Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.

  • PPE Removal: Properly remove and dispose of gloves and any other disposable PPE.[12] Wash hands and forearms thoroughly with soap and water.[9]

Emergency Procedures: Be Prepared

4.1. Spills:

  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, use an absorbent material to collect the spill.

    • Clean the area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials in a sealed container for hazardous waste disposal.[3]

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If safe to do so, contain the spill to prevent it from spreading.

    • Contact your institution's emergency response team.

4.2. Exposure:

  • Inhalation: Move to fresh air immediately. Seek medical attention.[3][12]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Disposal Plan: Responsible Stewardship

All waste containing 3,5-Difluoro-4-nitrobenzenesulfonamide must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[12][13] Do not discharge to sewer systems.[13]

Visualizing the Workflow

The following diagram illustrates the key stages of safely handling 3,5-Difluoro-4-nitrobenzenesulfonamide.

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Cleanup & Disposal prep Risk Assessment & PPE Donning area_prep Prepare Designated Area (Fume Hood) prep->area_prep weigh Weighing & Transfer area_prep->weigh dissolve Dissolution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate waste Segregate & Label Waste decontaminate->waste ppe_doff PPE Doffing & Hand Washing waste->ppe_doff spill Spill Control exposure First Aid & Medical Attention

Caption: Workflow for the safe handling of 3,5-Difluoro-4-nitrobenzenesulfonamide.

References

  • Personal protective equipment for handling Sulfenamide. Benchchem. 3

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem. 10

  • SAFETY DATA SHEET. MilliporeSigma.

  • SAFETY DATA SHEET. Tokyo Chemical Industry. 12

  • Safety Data Sheet. DC Fine Chemicals. 7

  • SAFETY DATA SHEET. ThermoFisher. 6

  • SAFETY DATA SHEET. Fisher Scientific. 14

  • An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds. Benchchem. 1

  • Summary of Procedure for Determination of Nitroaromatic and Nitramine Compounds. 15

  • Chemical Safety Data Sheet MSDS / SDS - 3,5-DIFLUORO-4-METHOXYBENZAMIDE. ChemicalBook. 13

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). 16

  • SAFETY DATA SHEET. Fisher Scientific. 17

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. 8

  • SAFETY DATA SHEET. Fisher Scientific. 18

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. 2

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. 9

  • SAFETY DATA SHEET. Pfaltz & Bauer. 19

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. 11

  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! 20

  • SAFETY DATA SHEET. Fisher Scientific. 21

  • 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487. PubChem. 4

  • SAFETY DATA SHEET. Fisher Scientific. 22

  • SAFETY DATA SHEET. Thermo Fisher Scientific. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Difluoro-4-nitrobenzenesulfonamide
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3,5-Difluoro-4-nitrobenzenesulfonamide
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